molecular formula C8H11N3 B13789861 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 69390-17-6

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Katalognummer: B13789861
CAS-Nummer: 69390-17-6
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: WVMQGQUDRDFDFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

69390-17-6

Molekularformel

C8H11N3

Molekulargewicht

149.19 g/mol

IUPAC-Name

2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C8H11N3/c1-5-10-7-4-2-3-6(7)8(9)11-5/h2-4H2,1H3,(H2,9,10,11)

InChI-Schlüssel

WVMQGQUDRDFDFA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(CCC2)C(=N1)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the 6,7-dihydro-5H-cyclopenta[d]pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of potent and selective modulators of a wide array of biological targets. This guide delves into the diverse mechanisms of action associated with this "privileged" structure, offering insights into its therapeutic potential across oncology, neurodegenerative diseases, and beyond. The versatility of this scaffold allows for the generation of compound libraries with distinct pharmacological profiles, making it a cornerstone for the discovery of novel therapeutics.[1]

Mechanism of Action 1: Disruption of Microtubule Dynamics as a Potent Antimitotic Strategy

A primary and extensively studied mechanism of action for several 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives is the inhibition of tubulin polymerization, a critical process for cell division. This positions them as potent antimitotic agents with significant potential in cancer therapy.[2]

The Central Role of Tubulin in Mitosis

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that form the mitotic spindle, a cellular machine essential for the segregation of chromosomes during cell division. Small molecules that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[3] Three major binding sites on tubulin have been identified as targets for these small molecules: the taxane, vinca alkaloid, and colchicine sites.[3]

Cyclopenta[d]pyrimidines as Colchicine Site Binders

Derivatives of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have been identified as potent inhibitors of tubulin assembly that bind to the colchicine site.[4][5] This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest, and subsequent apoptosis.[2] Studies have shown that both enantiomers of certain derivatives can inhibit cell proliferation and cause a loss of cellular microtubules.[2] X-ray crystallography has confirmed the binding of related compounds to the colchicine site on tubulin.[6]

The potent cytotoxic activity of these compounds has been demonstrated across a range of cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range.[4][5] Notably, some of these compounds have shown the ability to overcome clinically relevant drug resistance mechanisms, such as the overexpression of P-glycoprotein (Pgp).[5]

Visualizing the Pathway: Disruption of Mitotic Spindle Formation

G cluster_0 Normal Mitosis cluster_1 Action of Cyclopenta[d]pyrimidine Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Binding Binds to Colchicine Site on Tubulin Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Assembly Microtubules->Spindle Segregation Chromosome Segregation Spindle->Segregation Division Cell Division Segregation->Division Compound Cyclopenta[d]pyrimidine Derivative Compound->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Disruption Microtubule Depolymerization Inhibition->Disruption Arrest Mitotic Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by cyclopenta[d]pyrimidine derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the inhibitory effect of a test compound on tubulin polymerization.

  • Reagents and Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • Guanosine triphosphate (GTP)

    • Test compound dissolved in DMSO

    • Paclitaxel (positive control for polymerization)

    • Colchicine (positive control for inhibition)

    • 96-well microplates

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.

    • Prepare serial dilutions of the test compound and control compounds in General Tubulin Buffer.

    • In a pre-chilled 96-well plate, add the test compounds and controls.

    • Add the tubulin solution to each well.

    • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and immediately transferring the plate to the microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value for the test compound by determining the concentration that inhibits tubulin polymerization by 50% compared to the DMSO control.

Mechanism of Action 2: Cell Cycle Arrest through Cyclin-Dependent Kinase (CDK) Inhibition

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has also been identified as a privileged structure for the development of potent inhibitors of cyclin-dependent kinases (CDKs).[7]

CDKs: The Engines of the Cell Cycle

CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, control the progression of the cell cycle.[8] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7][9] CDK inhibitors can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[8]

Potent and Selective Inhibition of CDKs

Several series of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines have been designed and synthesized as potential anticancer agents.[7] These compounds have shown potent inhibitory activity against various CDK isoforms, including CDK2 and CDK5.[7] The inhibition of these kinases leads to cell cycle arrest and apoptotic cell death in cancer cells.[7] Molecular docking studies have suggested that these compounds bind to the ATP-binding pocket of the CDKs.[7] The pyrido[2,3-d]pyrimidine core, a related scaffold, is found in the FDA-approved CDK4/6 inhibitor palbociclib, highlighting the therapeutic potential of this class of compounds.[9][10]

Visualizing the Pathway: CDK-Mediated Cell Cycle Arrest

G cluster_0 Normal Cell Cycle Progression cluster_1 Action of Cyclopenta[d]pyrimidine G1 G1 Phase CDK_Cyclin CDK/Cyclin Complexes G1->CDK_Cyclin Activate S S Phase G2 G2 Phase S->G2 M M Phase G2->M M->G1 Phosphorylation Phosphorylation of Substrate Proteins CDK_Cyclin->Phosphorylation Inhibition Inhibition of CDK Activity CDK_Cyclin->Inhibition Progression Cell Cycle Progression Phosphorylation->Progression Progression->S Compound Cyclopenta[d]pyrimidine Derivative Compound->Inhibition Arrest Cell Cycle Arrest (e.g., at G1/S) Inhibition->Arrest

Caption: Inhibition of cell cycle progression by CDK-inhibiting cyclopenta[d]pyrimidine derivatives.

Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay

This protocol describes a method to measure the inhibitory activity of a compound against CDK2/Cyclin A.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A enzyme

    • Histone H1 (substrate)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • [γ-32P]ATP

    • Test compound dissolved in DMSO

    • Staurosporine (positive control for inhibition)

    • P81 phosphocellulose paper

    • Phosphoric acid (0.75%)

    • Scintillation counter and vials

  • Procedure:

    • Prepare serial dilutions of the test compound and staurosporine in kinase buffer.

    • In a microcentrifuge tube, combine the kinase buffer, CDK2/Cyclin A enzyme, Histone H1, and the test compound or control.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the CDK2/Cyclin A activity (IC50).

Mechanism of Action 3: A Scaffold for Diverse Biological Targets

The versatility of the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold extends beyond anticancer applications. Derivatives have been developed to target a range of other proteins implicated in various diseases.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

The CRF1 receptor is a key regulator of the stress response, and its antagonists are being investigated for the treatment of anxiety and depression.[11] A series of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as orally active CRF1 receptor antagonists.[12] These compounds have shown promise in preclinical models.[12][13]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is an essential enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs.[14][15] 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues have been synthesized as inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii.[16][17] These compounds act as competitive inhibitors of the enzyme.[16]

Phosphodiesterase 10A (PDE10A) Inhibition

PDE10A is highly expressed in the brain and is a therapeutic target for neurodegenerative disorders such as schizophrenia and Huntington's disease.[18][19][20] A cyclopenta[4][12]thieno[2,3-d]pyrimidin-4-one scaffold, a close structural relative, was identified as a significant inhibitor of PDE10A through structure-based virtual screening.[18][21] Pyrimidine-based compounds have been successfully optimized to yield potent and selective PDE10A inhibitors.[22]

Sigma-1 Receptor Antagonism

The sigma-1 receptor is a chaperone protein involved in various cellular functions and is a target for the treatment of neuropathic pain.[23][24] Novel series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been synthesized and identified as selective sigma-1 receptor antagonists with potent analgesic effects in animal models of pain.[25][26]

Summary of Biological Activities and Targets

Mechanism of ActionTarget Protein(s)Therapeutic AreaKey Findings
Antimitotic αβ-TubulinOncologyBinds to the colchicine site, inhibits polymerization, and overcomes drug resistance.[2][4][5]
Cell Cycle Inhibition Cyclin-Dependent Kinases (e.g., CDK2, CDK5)OncologyInduces cell cycle arrest and apoptosis in cancer cells.[7]
Neuro-regulation Corticotropin-Releasing Factor 1 (CRF1) ReceptorPsychiatry (Anxiety, Depression)Orally active antagonists with potential for treating stress-related disorders.[12][13]
Antimicrobial Dihydrofolate Reductase (DHFR)Infectious DiseasesInhibits DHFR from opportunistic pathogens.[16]
Neuro-modulation Phosphodiesterase 10A (PDE10A)Neurology (Schizophrenia, Huntington's)Potent and selective inhibitors identified through computational and synthetic efforts.[18][21]
Analgesia Sigma-1 ReceptorPain ManagementSelective antagonists demonstrate efficacy in preclinical models of neuropathic pain.[25][26]

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives often involves the cyclization of a cyclopentanone precursor with a suitable amidine.[4][27] Subsequent modifications, such as chlorination followed by nucleophilic substitution at the 4-position, allow for the introduction of diverse functionalities. This synthetic tractability enables the exploration of structure-activity relationships (SAR).

For instance, in the case of tubulin inhibitors, the nature of the substituent at the 4-anilino position has been shown to be critical for potent antiproliferative activity.[4] Similarly, for CDK inhibitors, modifications to the 2-phenyl substituent have been explored to optimize potency and selectivity.[7] The development of sigma-1 receptor antagonists has highlighted the importance of a basic amine moiety within the pharmacophore.[25]

Future Directions and Conclusion

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has proven to be a remarkably versatile and privileged structure in drug discovery. Its ability to serve as a foundation for potent and selective modulators of a wide range of biological targets underscores its importance to medicinal chemists. Future research will likely focus on:

  • Further optimization of existing lead compounds to enhance their pharmacokinetic and pharmacodynamic properties for clinical development.

  • Exploration of new therapeutic areas by screening cyclopenta[d]pyrimidine libraries against novel biological targets.

  • Application of advanced computational methods to guide the design of next-generation inhibitors with improved selectivity and potency profiles.

References

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  • Saito, T., et al. (2011). 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and Their Derivatives as Novel Corticotropin-Releasing Factor 1 Receptor Antagonists. Bioorganic & Medicinal Chemistry, 19(18), 5432-5445. [Link]

  • Mahmud, F., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Journal of Medicinal Chemistry, 63(17), 9476-9493. [Link]

  • Patil, S. A., et al. (2020). Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Omega, 5(29), 18093-18105. [Link]

  • Gravanis, A., et al. (2019). Selective antagonism of CRF1 receptor by a substituted pyrimidine. Scientific Reports, 9(1), 5857. [Link]

  • Arora, S., et al. (2011). Synthesis and biological activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride as potent cytotoxic antitubulin agents. Journal of Medicinal Chemistry, 54(17), 6151-6155. [Link]

  • Banerjee, S., et al. (2021). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 64(17), 12775-12795. [Link]

  • Banerjee, S., et al. (2015). Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten. Cancer Research, 75(15 Supplement), 1665. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. [Link]

  • Banerjee, S., et al. (2021). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Ager, D. J., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy, 45(8), 2243-2251. [Link]

  • Zisimopoulou, P., et al. (2025). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. Molecules, 30(17), 3959. [Link]

  • Shelton, C. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Journal of Pharmacology and Experimental Therapeutics, 381(2), 125-135. [Link]

  • Zorrilla, E. P., et al. (2013). Progress in corticotropin-releasing factor-1 antagonist development. Drug Discovery Today, 18(15-16), 759-767. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Molecules, 27(21), 7264. [Link]

  • Zhao, Y., et al. (2023). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. International Journal of Molecular Sciences, 24(17), 13495. [Link]

  • Skrabalova, K., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biochemical Journal, 480(4), 305-318. [Link]

  • Lan, Y., et al. (2014). Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. Journal of Medicinal Chemistry, 57(24), 10404-10423. [Link]

  • Wikipedia. (2024). CDK inhibitor. Wikipedia. [Link]

  • Shinde, G. H., & Pekamwar, S. S. (2022). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 23(13), 1266-1284. [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting PDE10A? Patsnap Synapse. [Link]

  • Shipe, W. D., et al. (2015). Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. Journal of Medicinal Chemistry, 58(19), 7888-7894. [Link]

  • Abate, C., et al. (2017). Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New? Future Medicinal Chemistry, 9(18), 2165-2184. [Link]

  • Wang, C., et al. (2016). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 18(17), 4591-4595. [Link]

  • Gangjee, A., et al. (1997). 2,4-Diamino-5-deaza-6-Substituted Pyrido[2,3-d]pyrimidine Antifolates as Potent and Selective Nonclassical Inhibitors of Dihydrofolate Reductases. Journal of Medicinal Chemistry, 40(19), 3032-3039. [Link]

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Pharmacological Versatility of Novel Cyclopenta[d]pyrimidine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopenta[d]pyrimidine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. By fusing a cyclopentane ring with a pyrimidine core, this bicyclic system effectively mimics the purine ring of adenosine triphosphate (ATP) [1]. This structural mimicry allows cyclopenta[d]pyrimidine derivatives to dock with high affinity into the ATP-binding clefts of various kinases, most notably Protein Kinase B (Akt). Beyond oncology, regioselective modifications of this scaffold—such as nitromethylene additions or 7-thio substitutions—have unlocked potent microtubule-targeting, insecticidal, and antioxidant activities.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind these biological activities. We will explore the structure-activity relationships (SAR), detail self-validating experimental protocols, and provide actionable insights for researchers optimizing this scaffold for preclinical development.

Mechanistic Paradigm in Oncology: ATP-Competitive Akt Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical node in cellular survival, proliferation, and metabolism. Hyperactivation of this pathway is a hallmark of numerous human malignancies. The discovery of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives, such as1, revolutionized targeted therapy by providing highly selective, ATP-competitive inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3) [2].

Causality in Scaffold Design

The selectivity of cyclopenta[d]pyrimidines for Akt over the closely related Protein Kinase A (PKA) is driven by the specific spatial constraints of the kinase hinge region. Hydroxylation at the 7-position of the cyclopenta[d]pyrimidine core forces a conformational lock that clashes with the PKA binding pocket while perfectly aligning with the Akt cleft, yielding a >50-fold selectivity for Akt over PKA [3].

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Membrane Recruitment mTOR mTORC1 Signaling Akt->mTOR Activation Apoptosis Apoptosis / Cell Cycle Arrest Akt->Apoptosis Inhibition Leads to Proliferation Tumor Proliferation mTOR->Proliferation Promotes Inhibitor Cyclopenta[d]pyrimidine (e.g., GDC-0068) Inhibitor->Akt ATP-Competitive Inhibition

Fig 1: Mechanism of Akt inhibition by cyclopenta[d]pyrimidine derivatives in the PI3K/Akt pathway.

Protocol 1: Self-Validating In Vitro Akt Kinase Assay

To definitively prove that a novel derivative is an ATP-competitive inhibitor, the assay must be designed as a self-validating system. A single IC50 value is insufficient; the IC50 must shift linearly as a function of ATP concentration.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant full-length human Akt1, Akt2, and Akt3 are expressed in Sf9 insect cells and activated via phosphorylation by PDK1.

  • Substrate Selection: Use a fluorescently labeled peptide substrate (e.g., Crosstide) specific to Akt.

  • ATP Titration (The Validation Step): Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Run the assay at three distinct ATP concentrations: 0.5×Km​ , 1×Km​ , and 5×Km​ .

  • Compound Incubation: Serially dilute the cyclopenta[d]pyrimidine derivative (10 pM to 10 µM) and pre-incubate with the kinase for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction & Detection: Initiate the reaction by adding the ATP/peptide mixture. Quench after 60 minutes using EDTA. Measure substrate phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Interpretation: If the compound is truly ATP-competitive, the apparent IC50 will increase proportionally with the ATP concentration according to the Cheng-Prusoff equation. Include GDC-0068 as a positive control to validate assay sensitivity.

Microtubule Targeting: Colchicine-Site Binding

Beyond kinase inhibition, specific substitutions at the 4′-anilino site of the cyclopenta[d]pyrimidine scaffold shift the molecule's affinity toward tubulin.2 derivatives have been identified as potent microtubule-targeting agents that bind to the colchicine site, disrupting tubulin polymerization[4].

Quantitative SAR Data

The biological activity of these derivatives is highly sensitive to the heteroatom substituent at the 4′-position and the basicity of the 4-position amino moiety.

Compound Class / NameTarget / MechanismPrimary Cell Line / IsoformIC50 Value (nM)Key Structural Feature
GDC-0068 (Analogue 3) Akt1 InhibitionBiochemical Assay6.0 nM6,7-dihydro-5H core
GDC-0068 (Analogue 3) Akt3 InhibitionBiochemical Assay5.0 nM6,7-dihydro-5H core
Tubulin Agent 1 Tubulin PolymerizationMDA-MB-435 (Melanoma)7.0 nMpara-methoxyphenyl moiety
Tubulin Agent 3 Tubulin PolymerizationMDA-MB-435 (Melanoma)4.6 nMS-methyl analog

Table 1: Comparative biological activity of select cyclopenta[d]pyrimidine derivatives across oncology targets.

Agrochemical & Antioxidant Applications

The versatility of the cyclopenta[d]pyrimidine core extends significantly beyond human oncology.

Insecticidal Activity

By synthesizing3 via the reaction of 1-((5-chloropyridin-2-yl)methyl)-2-(nitromethylene)-octahydro-1H-cyclopenta[d]-pyrimidine with primary amines, researchers have developed novel neonicotinoid analogues. These compounds exhibit moderate to excellent insecticidal activity against agricultural pests like Aphis craccivora (cowpea aphid) by acting as agonists at the insect nicotinic acetylcholine receptor (nAChR) [5].

Antioxidant Properties

Oxidative stress is a primary driver of cellular senescence and tissue damage. Recent studies have demonstrated that 4 possess significant radical scavenging capabilities [6]. The antioxidant activity is heavily dependent on the substituent integrated into the thioether fragment, which facilitates electron donation to neutralize free radicals.

Protocol 2: DPPH Radical Scavenging Assay (Self-Validating)

To evaluate the antioxidant capacity of 7-thio derivatives, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized. To ensure the system is self-validating, background absorbance from the compounds themselves must be subtracted, and a known standard must be run in parallel.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. This solution must be protected from light and used fresh to prevent baseline degradation.

  • Sample Preparation: Dissolve the 7-thio cyclopenta[d]pyrimidine derivatives in DMSO to create a 10 mM stock, then dilute in ethanol to final well concentrations ranging from 1 µM to 100 µM.

  • Assay Execution: In a 96-well plate, mix 100 µL of the compound solution with 100 µL of the DPPH solution.

  • Validation Controls:

    • Blank: 100 µL ethanol + 100 µL compound (corrects for intrinsic compound absorbance).

    • Negative Control: 100 µL ethanol + 100 µL DPPH (represents 0% scavenging).

    • Positive Control: Ascorbic acid or Trolox titrated at the same concentrations.

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.

  • Calculation: Scavenging Activity (%) = [1−(Asample​−Ablank​)/Acontrol​]×100 .

End-to-End Development Workflow

The successful translation of a novel cyclopenta[d]pyrimidine from in silico design to in vivo efficacy requires a rigorous, multidisciplinary workflow. Structural validation via 1H/13C-NMR and HRMS must precede any biological profiling to ensure the integrity of the regioselective alkylation steps.

Workflow Start Scaffold Design: Cyclopenta[d]pyrimidines Synthesis Regioselective Synthesis & Alkylation Start->Synthesis Characterization Structural Validation (NMR, HRMS, IR) Synthesis->Characterization BioAssays Pharmacological Profiling Characterization->BioAssays Kinase In Vitro Kinase Assays (Akt Isoform Selectivity) BioAssays->Kinase Tubulin Antiproliferative Assays (Microtubule Dynamics) BioAssays->Tubulin Antioxidant Radical Scavenging (DPPH Assays) BioAssays->Antioxidant Lead Lead Optimization & In Vivo Efficacy Models Kinase->Lead Tubulin->Lead

Fig 2: End-to-end workflow for the synthesis and biological evaluation of novel derivatives.

Conclusion

The cyclopenta[d]pyrimidine scaffold is a masterclass in pharmacophore versatility. By understanding the spatial and electronic causality of its substituents, researchers can rationally design molecules that act as precision Akt inhibitors, potent microtubule destabilizers, or robust agrochemicals. The rigorous application of self-validating biochemical assays ensures that the structural modifications translate reliably into the desired biological activity, paving the way for the next generation of targeted therapeutics.

References

  • Title: Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Hydroxylated pyrimidyl cyclopentanes as akt protein kinase inhibitors (US8835434B2)
  • Title: Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Syntheses and Biological Activities of octahydro-1H-cyclopenta[d]pyrimidine Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Source: National Institutes of Health (PMC) URL: [Link]

Sources

Physicochemical Profiling and Medicinal Chemistry Applications of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, fused bicyclic heteroaromatics serve as foundational building blocks for designing potent kinase inhibitors. 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS: 69390-17-6) is a highly privileged scaffold[1]. By mimicking the adenine moiety of ATP, this cyclopenta[d]pyrimidine derivative acts as a highly effective hinge-binding motif. The exocyclic amine and the pyrimidine nitrogens form a critical hydrogen-bonding network with the backbone of various kinases, making it an essential intermediate in the synthesis of antimitotic agents, PDE4 inhibitors, and ferroportin inhibitors [2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and the rigorous analytical protocols required for its characterization.

Structural Dynamics and Physicochemical Profile

The molecular architecture of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine consists of a pyrimidine ring fused to a saturated cyclopentane ring, with a methyl group at the C2 position and a primary amine at the C4 position.

From a physicochemical standpoint, the electron-donating nature of the exocyclic amine at C4 significantly enriches the electron density of the pyrimidine ring. This structural feature induces tautomeric resonance, enhancing the basicity of the ring nitrogens (specifically N1 and N3) compared to an unsubstituted pyrimidine. The fused cyclopentyl ring restricts the conformational flexibility of the molecule while increasing its lipophilicity (LogP), allowing it to fit snugly into the hydrophobic pockets of target proteins [3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, essential for predicting its pharmacokinetic behavior (ADME) during lead optimization.

PropertyValueMethod / Source
CAS Number 69390-17-6Registry [3]
Molecular Formula C8H11N3Exact Mass Calculation
Molecular Weight 149.20 g/mol Stoichiometric Summation
Topological Polar Surface Area (TPSA) 51.8 Ų2D Structure Calculation
Hydrogen Bond Donors 1 (Exocyclic -NH2)Structural Analysis
Hydrogen Bond Acceptors 3 (N1, N3, -NH2)Structural Analysis
Predicted pKa (Conjugate Acid) ~ 5.2in silico prediction
Calculated LogP (XLogP3) 1.15Partition Coefficient Model

Analytical Characterization Protocols

To ensure trustworthiness and reproducibility in downstream pharmacological assays, the physicochemical properties of this building block must be empirically validated. Below are the self-validating, step-by-step methodologies we employ to accurately determine the pKa and LogP of this specific heterocyclic amine.

Protocol A: Potentiometric Determination of pKa

Causality & Expertise: The basicity of the pyrimidine nitrogens is highly sensitive to environmental CO2, which forms carbonic acid in aqueous solutions and artificially depresses the measured pH. Therefore, this protocol utilizes an inert argon atmosphere. Furthermore, because fused pyrimidines often exhibit poor aqueous solubility at neutral pH, a co-solvent system (Methanol/Water) is utilized, followed by Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare a titration solvent of 0.15 M KCl in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) to maintain constant ionic strength.

  • Sample Dissolution: Accurately weigh 2-3 mg of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine and dissolve it in 10 mL of the prepared solvent.

  • Inert Atmosphere: Purge the titration vessel with high-purity Argon gas for 10 minutes prior to and continuously during the titration to exclude atmospheric CO2.

  • Titration: Titrate the solution using standardized 0.1 M HCl (to fully protonate the basic centers), followed by back-titration with standardized 0.1 M KOH.

  • Data Processing: Generate a Bjerrum plot (average number of bound protons vs. pH). Calculate the apparent pKa for each co-solvent ratio.

  • Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot) and extrapolate to 100% water to find the true aqueous pKa.

Protocol B: Shake-Flask LC-MS/MS Determination of LogP

Causality & Expertise: While UV-Vis spectroscopy is traditionally used for shake-flask quantification, the UV chromophore of 4-aminopyrimidines can undergo solvatochromic shifts depending on the phase (aqueous vs. organic). We utilize LC-MS/MS (Multiple Reaction Monitoring) because it provides absolute structural specificity and extreme sensitivity, ensuring that trace synthetic impurities do not inflate the partition coefficient.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and LC-MS grade water for 24 hours to ensure mutual saturation.

  • Sample Preparation: Dissolve the compound in the pre-saturated 1-octanol phase to achieve a concentration of 1 mg/mL.

  • Equilibration: In a glass vial, combine 5 mL of the spiked octanol with 5 mL of the pre-saturated water. Shake mechanically at 25 °C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 4,000 rpm for 30 minutes to ensure complete phase separation without micro-emulsions.

  • Sampling & Dilution: Carefully extract aliquots from both the octanol and aqueous layers using a syringe. Dilute the octanol phase 1:1000 in methanol to prevent MS detector saturation.

  • LC-MS/MS Quantification: Inject both samples into an LC-MS/MS system. Monitor the specific parent-to-daughter ion transition (e.g., m/z 150.1 → m/z 108.1).

  • Calculation: Calculate LogP using the formula: LogP = Log10([Area_octanol * Dilution_Factor] / [Area_water]).

Synthetic Route & Mechanistic Workflow

The synthesis of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine relies on the construction of the pyrimidine ring via a base-catalyzed condensation, followed by functional group interconversion.

The process begins with the condensation of cyclopentanone (or a highly reactive enamine derivative) with acetamidine. This forms the cyclopenta[d]pyrimidin-4-ol intermediate. To introduce the amine, the hydroxyl group is first activated by conversion to a chloride using phosphorus oxychloride (POCl3). Finally, nucleophilic aromatic substitution (SNAr) with ammonia under elevated temperature and pressure yields the target 4-amine.

Synthesis A Cyclopentanone + Acetamidine B Base-catalyzed Condensation A->B C 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-ol B->C D Chlorination (POCl3) C->D E 4-Chloro Intermediate D->E F Amination (NH3 / Heat) E->F G 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-amine F->G

Fig 1. Synthetic route for 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine.

Pharmacological Relevance: The ATP Hinge-Binding Motif

In medicinal chemistry, the 4-aminopyrimidine core is celebrated for its ability to competitively inhibit kinases by binding to the ATP-binding pocket.

When a drug candidate containing the 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine scaffold enters the kinase domain, the exocyclic primary amine acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Simultaneously, the N1 atom of the pyrimidine ring acts as a hydrogen bond acceptor from the backbone amide NH. The fused cyclopentyl ring is not merely structural; it projects into the hydrophobic "gatekeeper" pocket, providing enhanced binding affinity and selectivity over endogenous ATP [2]. This mechanism is heavily exploited in the development of antimitotic agents and inhibitors targeting the PI3K/AKT/mTOR signaling cascade.

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Kinase PIP3->AKT mTOR mTOR / Cell Proliferation AKT->mTOR Inhibitor Cyclopenta[d]pyrimidine Derivative (Inhibitor) Inhibitor->AKT ATP Competitive Binding at Hinge Region

Fig 2. ATP-competitive kinase inhibition via cyclopenta[d]pyrimidine derivatives.

References

  • US Patent 10577377B2 - Substituted cyclopenta pyrimidine bicyclic compounds having antimitotic and/or antitumor activity and methods of use thereof. Google Patents.

Unveiling the Structure-Activity Relationship (SAR) of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Analogs as Next-Generation Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting microtubule dynamics remains a cornerstone of modern oncology. However, the clinical utility of classic taxanes and vinca alkaloids is frequently compromised by multidrug resistance (MDR), primarily driven by the overexpression of P-glycoprotein (Pgp) efflux pumps and the upregulation of the βIII-tubulin isotype.

Recent medicinal chemistry efforts have identified the 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine scaffold as a highly potent class of colchicine-site binding agents . This technical whitepaper dissects the Structure-Activity Relationship (SAR) of these analogs, detailing the chemical rationale, synthetic workflows, and mechanistic assays required to validate their efficacy against chemoresistant malignancies.

Core Scaffold & Synthetic Methodology

The core cyclopenta[d]pyrimidine scaffold is engineered to mimic the spatial geometry of combretastatin A-4 (CA-4) while offering enhanced metabolic stability and water solubility. The synthesis must be highly controlled to prevent unwanted oxidation of the cyclopentane ring and to ensure high yields during the critical amination step.

Protocol 1: Synthesis of the Lead Analog (Compound 30·HCl)

Causality & Self-Validation: This protocol utilizes a convergent synthetic approach. The use of anhydrous HCl in the final step is not merely for purification; it specifically generates a water-soluble hydrochloride salt, a critical requirement for in vivo bioavailability that many lipophilic colchicine-site agents lack.

  • Base-Catalyzed Cyclization:

    • Step: React ethyl 2-oxocyclopentanecarboxylate (1.0 eq) with acetamidine hydrochloride (1.2 eq) in the presence of sodium methoxide (NaOMe) in anhydrous methanol. Reflux under inert N₂ atmosphere for 12 hours.

    • Validation: Neutralize the mixture with glacial acetic acid to precipitate 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol. Confirm the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) via FT-IR.

  • Halogenation:

    • Step: Suspend the intermediate in neat phosphorus oxychloride (POCl₃). Reflux for 3 hours.

    • Validation: Distill off excess POCl₃ under reduced pressure to prevent hydrolysis. Pour the residue over crushed ice and extract with dichloromethane. TLC (Hexane:EtOAc 3:1) should reveal a single high-Rf spot corresponding to the 4-chloro derivative.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Step: Combine the chlorinated intermediate with 4-methoxy-N-methylaniline (1.1 eq) in isopropanol containing a catalytic amount of concentrated HCl. Heat at 80°C for 8 hours.

    • Validation: The catalytic HCl protonates the pyrimidine nitrogen, increasing the electrophilicity of the C4 position. Purify the resulting free base via flash column chromatography.

  • Salt Formation:

    • Step: Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas through the solution at 0°C until precipitation ceases.

    • Validation: Filter and dry the precipitate under high vacuum. The resulting hydrochloride salt (Compound 30·HCl) should exhibit >99% purity via HPLC and complete water solubility at 10 mg/mL.

SynthesisWorkflow A Ethyl 2-oxocyclopentanecarboxylate + Acetamidine HCl B Base-catalyzed Condensation (NaOMe / MeOH, Reflux 12h) A->B C 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-ol B->C D Halogenation (POCl3, Reflux 3h) C->D E 4-Chloro-2-methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidine D->E F SNAr Amination (4-Methoxy-N-methylaniline, i-PrOH) E->F G Free Base Target Analog (Compound 30) F->G H Salt Formation (Anhydrous HCl / Ether, 0°C) G->H I Water-Soluble HCl Salt (In Vivo Ready) H->I

Fig 1: Step-by-step synthetic workflow of cyclopenta[d]pyrimidine analogs.

Structure-Activity Relationship (SAR) Analysis

The optimization of the 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine scaffold reveals profound insights into the steric and electronic requirements of the colchicine binding pocket .

The N4-Aryl Twist (Conformational Locking)

A critical SAR finding is the absolute necessity of the N-methyl group at the C4-amine bridge. Replacing the N-methyl with an N-hydrogen drastically reduces cytotoxicity.

  • Causality: The secondary amine (N-H) acts as a hydrogen bond donor, which clashes with the highly hydrophobic environment of the colchicine site. More importantly, the steric bulk of the N-methyl group forces the attached 4-methoxyphenyl ring out of coplanarity with the pyrimidine core. This specific dihedral twist perfectly mimics the bioactive conformation of CA-4, maximizing π-π stacking interactions with the β-tubulin subunit.

The C6-Cyclopentyl Simplification (Chirality Elimination)

Early iterations of this scaffold featured a methyl group at the C6 position of the cyclopentane ring (e.g., Compound 1·HCl). However, this introduced a chiral center, resulting in (R) and (S) enantiomers with varying affinities.

  • Causality: Removing the C6-methyl group entirely (yielding Compound 30·HCl) eliminates axial chirality. This not only simplifies the synthetic pipeline but also removes a steric clash within the binding pocket, allowing the bicyclic core to nestle deeper into the α/β-tubulin interface. The result is a 7-fold increase in potency.

Quantitative SAR Data Summary
CompoundC2-SubstituentC6-SubstituentN4-SubstituentGI₅₀ (MDA-MB-435)MDR Resistance Ratio (Rr)*
Paclitaxel N/AN/AN/A~2.5 nM4.7
(±)-1·HCl -CH₃-CH₃N-methyl-(4-methoxyphenyl)~15.0 nM1.0
30·HCl -CH₃-HN-methyl-(4-methoxyphenyl)~2.0 nM0.8
Des-methyl Analog -CH₃-HN-H-(4-methoxyphenyl)>1000 nMN/A

*Resistance Ratio (Rr) = GI₅₀ in βIII-tubulin overexpressing cells / GI₅₀ in wild-type cells. An Rr < 1.0 indicates the compound is highly effective against resistant phenotypes.

Mechanistic Insights & Biological Evaluation

To conclusively prove that the synthesized analogs act via microtubule destabilization rather than off-target kinase inhibition, a rigorously controlled tubulin polymerization assay is required.

Protocol 2: Tubulin Polymerization Inhibition Assay

Causality & Self-Validation: This assay leverages the principle that tubulin heterodimers polymerize into microtubules at 37°C in the presence of GTP, increasing the optical density (turbidity) of the solution. By running paclitaxel (a stabilizer) and colchicine (a destabilizer) in parallel, the system self-validates the functional state of the purified tubulin.

  • Reagent Preparation: Reconstitute highly purified (>99%) bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) to a final concentration of 3 mg/mL. Supplement with 1 mM GTP immediately before use.

  • Compound Incubation: In a 96-well half-area clear microplate, add 5 μL of the test compound (e.g., Compound 30·HCl) dissolved in DMSO. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced protein denaturation. Pre-incubate the plate at 4°C for 15 minutes to allow equilibrium binding without initiating polymerization.

  • Kinetic Measurement: Rapidly transfer the plate to a spectrophotometric microplate reader pre-heated to exactly 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Interpretation:

    • Negative Control (Vehicle): Exhibits a classic sigmoidal curve (nucleation, elongation, steady-state).

    • Positive Control (Paclitaxel, 10 μM): Eliminates the nucleation lag phase, causing a rapid vertical spike in absorbance.

    • Test Compound (30·HCl, 1-5 μM): Flattens the curve entirely, confirming potent inhibition of assembly via colchicine-site occlusion.

MechanismOfAction Ligand Cyclopenta[d]pyrimidine Analog (30·HCl) Target Colchicine Binding Site (α/β-Tubulin Interface) Ligand->Target High Affinity Binding Resistance Evasion of Pgp Efflux & βIII-Tubulin Mutations Ligand->Resistance Structural Advantage Polymerization Microtubule Polymerization Target->Polymerization Inhibits Assembly Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Dynamics Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Triggers SAC Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Prolonged Arrest Resistance->Target Sustained Efficacy

Fig 2: Mechanism of action: Colchicine-site binding leading to apoptosis.

Conclusion

The 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine scaffold represents a masterclass in rational drug design. By enforcing a specific conformational twist via N4-methylation and eliminating unnecessary chiral centers at the C6 position, researchers have generated water-soluble, highly potent anti-microtubule agents. Crucially, these analogs bypass the primary mechanisms of clinical taxane resistance, offering a robust blueprint for the next generation of targeted chemotherapeutics.

References

  • Structure–Activity Relationship and in Vitro and in Vivo Evaluation of the Potent Cytotoxic Anti-microtubule Agent N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride and Its Analogues As Antitumor Agents. Journal of Medicinal Chemistry (2013).[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Journal of Medicinal Chemistry (2020).[Link]

Discovery, Structural Evolution, and Mechanistic Profiling of Cyclopenta[d]pyrimidine-Based Antitubulin Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopenta[d]pyrimidines represent a highly potent, structurally distinct class of microtubule targeting agents (MTAs) that bind specifically to the colchicine site of tubulin. Unlike traditional taxanes or vinca alkaloids, these agents successfully circumvent P-glycoprotein (Pgp) mediated multidrug resistance and βIII-tubulin overexpression—two primary mechanisms driving clinical chemotherapy failure[1]. This technical guide provides an in-depth analysis of their discovery, structure-activity relationship (SAR) evolution, and the rigorous, self-validating experimental protocols required to characterize their pharmacology.

Historical Context & Discovery Trajectory

The genesis of cyclopenta[d]pyrimidine-based MTAs is a classic example of serendipitous rational drug design. In the mid-2000s, researchers initially synthesized 2-amino-4-anilino-6-substituted pyrrolo[2,3-d]pyrimidines intended to act as receptor tyrosine kinase (RTK) inhibitors[2]. However, subsequent analog design and phenotypic screening revealed that shifting the core scaffold to a 6-CH3 cyclopenta[d]pyrimidine completely altered the pharmacological profile, transforming the molecules into highly potent antiproliferative agents[2][3].

The parent compound, N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-aminium chloride (Compound 1·HCl ), was synthesized via the cyclization of 3-methyladipic acid with acetamidine, followed by chlorination and amination[2][3]. Mechanistic studies confirmed that Compound 1·HCl did not target RTKs; rather, it caused a profound loss of cellular microtubules by inhibiting tubulin polymerization and directly competing with colchicine[2][3].

Structural Biology & Mechanism of Action

Microtubules are dynamic polymers of αβ-tubulin heterodimers. MTAs are broadly classified into stabilizers (e.g., paclitaxel, which binds the β-tubulin interior) and destabilizers (e.g., vinca alkaloids and colchicine site agents)[2][4].

Cyclopenta[d]pyrimidines specifically target the colchicine binding site, a cavity (~10 Å × ~10 Å × ~4–5 Å) located primarily on the β-tubulin subunit at its interface with α-tubulin. Molecular docking and X-ray crystallography alignments indicate that the cyclopenta[d]pyrimidine core anchors into this hydrophobic pocket, forming crucial interactions with residues such as Thrα179 and Valα181.

Because the colchicine site is spatially and structurally distinct from the taxane and vinca domains, cyclopenta[d]pyrimidines are not recognized as substrates for the Pgp efflux pump[1]. Furthermore, they retain high binding affinity for βIII-tubulin, an isotype frequently overexpressed in aggressive, drug-resistant tumors[1].

Pathway Cpd Cyclopenta[d]pyrimidines Tub αβ-Tubulin Heterodimer (Colchicine Site) Cpd->Tub Binds Poly Inhibition of Polymerization Tub->Poly Destabilizes Arrest G2/M Mitotic Arrest Poly->Arrest Blocks Spindle Apop Apoptosis Arrest->Apop Cell Death

Mechanism of action of cyclopenta[d]pyrimidine agents inducing mitotic arrest.

Structure-Activity Relationship (SAR) & Optimization

The optimization of the cyclopenta[d]pyrimidine scaffold focused on enhancing metabolic stability, water solubility, and target affinity. Causality in these SAR modifications is driven by the need to overcome rapid in vivo clearance while maintaining the exact 3-D geometry required for the tubulin pocket.

  • Enantiomeric Specificity: The parent compound 1·HCl was initially evaluated as a racemate. Chiral separation revealed a stark contrast in biological activity: the (S)-isomer was 10- to 88-fold more potent than the (R)-isomer across a 60-tumor cell line panel, demonstrating strict spatial requirements within the colchicine pocket[5].

  • Metabolic Liability of the Methoxy Group: Early SAR studies established the necessity of the para-methoxyphenyl moiety for low-nanomolar activity[1]. However, O-demethylation is a rapid metabolic pathway (yielding the nearly inactive Compound 2 , IC50 = 405 nM)[1]. To engineer metabolic resistance, researchers replaced the oxygen with bioisosteres. The S-methyl analog (Compound 3 ) and the dimethylamino analog (Compound 5 ) were synthesized, yielding exceptional potency (IC50 = 4.6 nM and 8.2 nM, respectively) while resisting deactivation[1][6].

  • Conformational Restriction: Substituting the aniline ring with a naphthyl group revealed the critical importance of 3-D conformation. NOESY NMR studies demonstrated that highly active analogs adopt a hindered rotation where the naphthyl ring sits at an orthogonal angle (105.2°) relative to the cyclopenta[d]pyrimidine core[4][7]. Analogs with free rotation were biologically inactive[4][8].

Table 1: SAR and Biological Evaluation of Key Analogs
CompoundSub-class / ModificationKey SubstitutionIC50 (MDA-MB-435)Tubulin Effect
1·HCl Parent Racemate4'-methoxy~7.0 nMDepolymerization
(S)-1·HCl Enantiomer4'-methoxyHighly PotentDepolymerization
(R)-1·HCl Enantiomer4'-methoxy10-88x Less PotentWeakly Active
2 Metabolite of 14'-hydroxy405 nMInactive
3 S-methyl analog4'-methylthio4.6 nMDepolymerization
5 Dimethylamino analog4'-N(CH3)28.2 nMDepolymerization
Naphthyl-5 Conformationally RestrictedNaphthyl (Orthogonal)Low nMDepolymerization

(Data aggregated from[1][4][5][6])

Core Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the evaluation of MTAs requires an orthogonal, self-validating assay cascade. The following protocols detail the biochemical validation of cyclopenta[d]pyrimidines.

Workflow Syn Scaffold Synthesis & Enantiomeric Separation Prolif Cell Proliferation Assay (MDA-MB-435 / NCI-60) Syn->Prolif Poly In Vitro Tubulin Polymerization Assay Prolif->Poly IC50 < 10 nM Bind [3H]Colchicine Competitive Binding Poly->Bind Confirms Target Xeno In Vivo Murine Xenograft Models Bind->Xeno Lead Selection

Hierarchical validation workflow for microtubule targeting agents.

Protocol 1: In Vitro Tubulin Polymerization Assay

Rationale: To definitively prove that cellular cytotoxicity is a direct result of tubulin destabilization, rather than off-target kinase inhibition.

  • Reagent Preparation: Purify bovine brain tubulin via multiple cycles of temperature-dependent assembly/disassembly, or utilize >99% pure commercial lyophilized tubulin. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) to a final concentration of 3.0 mg/mL (30 μM).

  • Compound Incubation: In a 96-well half-area UV-transparent plate, add 5 μL of the cyclopenta[d]pyrimidine test compound (dissolved in DMSO, final DMSO <1%) to 45 μL of the tubulin solution. Incubate at 4°C for 15 minutes to allow pre-binding.

  • Initiation: Add 1 mM GTP (final concentration) to the mixture to provide the energy required for polymerization.

  • Kinetic Measurement: Immediately transfer the plate to a temperature-controlled microplate reader pre-heated to 37°C. Monitor the increase in absorbance at 340 nm (turbidimetry) every minute for 60 minutes.

  • Data Analysis: Calculate the IC50 by determining the compound concentration that reduces the Vmax of polymerization by 50% compared to the vehicle control.

Protocol 2:[3H]Colchicine Competitive Binding Assay

Rationale: To map the exact binding domain. If the compound inhibits tubulin polymerization but fails to displace radiolabeled colchicine, it binds to a distinct site (e.g., vinca or maytansine site).

  • Reaction Setup: Mix 1.0 μM purified tubulin with 5.0 μM of the test cyclopenta[d]pyrimidine compound and 5.0 μM [3H]colchicine (specific activity ~70-80 Ci/mmol) in PEM buffer.

  • Incubation: Incubate the mixture at 37°C for 10 minutes. (Note: Colchicine binding is a slow, temperature-dependent, pseudo-irreversible process; 10 minutes captures the competitive kinetic window).

  • Separation of Bound vs. Free: Apply the reaction mixture to a stack of two DEAE-cellulose filters. The negatively charged tubulin (and any bound[3H]colchicine) will bind to the DEAE resin, while free [3H]colchicine passes through.

  • Washing & Detection: Wash the filters thoroughly with cold PEM buffer to remove non-specific background. Transfer the filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and measure the radioactivity (Counts Per Minute, CPM) using a scintillation counter.

  • Validation: A known colchicine-site agent (e.g., Combretastatin A-4) must be run in parallel as a positive control[4].

Conclusion & Future Perspectives

The evolution of cyclopenta[d]pyrimidines from off-target kinase hits to highly refined, water-soluble, nanomolar microtubule destabilizers highlights the power of structure-based drug design[1][2]. By locking the pharmacophore into an orthogonal conformation and engineering metabolic resistance at the para-position, researchers have generated compelling preclinical candidates[4][6]. Future development will likely focus on leveraging these scaffolds in antibody-drug conjugates (ADCs) or evaluating their efficacy in in vivo models of highly refractory, Pgp-overexpressing solid tumors[1][7].

References[1] Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC. nih.gov. Link[3] Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance - PMC. nih.gov. Link[4] Synthesis and discovery of water-soluble microtubule targeting agents that bind to the colchicine site on tubulin and circumvent Pgp mediated resistance - PubMed. nih.gov. Link[2] Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents - PMC. nih.gov. Link[6] Corrections to Synthesis and Discovery of Water-Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance - ResearchGate. researchgate.net. Link[7] Abstract 1665: Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten | Cancer Research. aacrjournals.org. Link[9] Tubulin Inhibitors Binding to Colchicine-Site: A Review from 2015 to 2019 - ResearchGate. researchgate.net.Link[5] The 3-D Conformational Shape of N-Naphthyl -cyclopenta[d]pyrimidines Affects Their Potency as Microtubule Targeting Agents and Their Antitumor Activity - PMC. nih.gov. Link[8] US10577377B2 - Substituted cyclopenta pyrimidine bicyclic compounds having antimitotic and/or antitumor activity and methods of use thereof - Google Patents. google.com. Link

Sources

The Privileged Scaffold: A Technical Guide to the Therapeutic Potential and Development of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter target-specific challenges that require versatile chemical scaffolds. The pyrimidine ring—a six-membered heterocycle containing nitrogen atoms at the 1st and 3rd positions—stands out as a "privileged pharmacophore"[1]. Because pyrimidines are foundational building blocks of endogenous nucleic acids (uracil, thymine, and cytosine), they possess inherent biocompatibility and structural mimicry[2].

The therapeutic versatility of pyrimidine derivatives is fundamentally driven by their electronic distribution. The electron-deficient nature of the 1,3-diazine ring facilitates strong hydrogen-bonding interactions (both as donors and acceptors) with the hinge regions of various enzymes, most notably kinases and viral polymerases[3]. This structural mimicry allows pyrimidine derivatives to act as highly effective ATP-competitive inhibitors, making them indispensable in oncology, virology, and antimicrobial research[4].

Quantitative Efficacy Profiling

Recent high-throughput screening and lead optimization campaigns have generated pyrimidine derivatives with remarkable potency. The table below synthesizes quantitative data from recent in vitro evaluations, highlighting the structure-activity relationship (SAR) across different therapeutic targets.

Compound Class / DerivativePrimary Target / Cell LineIC₅₀ ValueTherapeutic Indication
Pyrimidine-based FAK Inhibitor (Compound 72) Focal Adhesion Kinase (FAK)27.4 nMOncology (TNBC)[3]
Pyrimidine-based FAK Inhibitor (Compound 72) MDA-MB-231 (TNBC Cell Proliferation)0.126 µMOncology (TNBC)[3]
2-(Phenylamino)pyrimidine (Compound 95) EGFR Triple Mutant (L858R/T790M/C797S)0.2 ± 0.01 µMOncology (NSCLC)[3]
Imidazole-pyrimidine-sulfonamide (Compound 88) HER2 Kinase81 ± 40 ng/mLOncology (Breast Cancer)[3]
Tubercidin (Pyrrolo[2,3-d]pyrimidine) Streptococcus faecalis (8043)0.02 µMAntibacterial[5]
Tubercidin (Pyrrolo[2,3-d]pyrimidine) A549 (Human Lung Cancer)0.044 µMOncology[5]
Hyrtinadine A (Bis-indole pyrimidine) L1210 (Murine Leukemia)1.0 µg/mLOncology[5]

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity data and reproducible scale-up, experimental protocols must be grounded in chemical and biological causality. Below are the standardized, step-by-step methodologies for synthesizing and evaluating pyrimidine derivatives.

Protocol A: Regioselective Synthesis of 2,4-Disubstituted Pyrimidines via SₙAr

Causality & Rationale: The synthesis of disubstituted pyrimidines typically utilizes 2,4-dichloropyrimidine as a starting material. The C4 position is significantly more electrophilic than the C2 position due to the synergistic electron-withdrawing effect of the ortho and para nitrogen atoms. We exploit this electronic disparity to achieve regioselective substitution without the need for complex protecting group strategies[6].

  • C4-Substitution (Kinetic Control):

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous toluene.

    • Add the first nucleophile (e.g., an alcohol or amine, 1.0 eq) and a mild base (e.g., sodium tert-butoxide or triethylamine, 1.2 eq).

    • Maintain the reaction at 0 °C to room temperature. The lower temperature ensures the nucleophile exclusively attacks the highly reactive C4 position, yielding the 4-substituted-2-chloropyrimidine intermediate[6].

    • Quench, extract with ethyl acetate, and purify via flash chromatography.

  • C2-Substitution (Thermodynamic Control):

    • Dissolve the purified intermediate in a polar aprotic solvent (e.g., DMSO or toluene).

    • Add the second nucleophile (e.g., a cyclic amine) and triethylamine.

    • Elevate the temperature to 100 °C for 12 hours. The remaining chlorine at C2 requires higher activation energy to undergo substitution[6].

    • Precipitate the final 2,4-disubstituted pyrimidine using ice-cold water, filter, and recrystallize.

Protocol B: In Vitro Biological Evaluation (MTT Cell Viability Assay)

Causality & Rationale: To evaluate the anticancer potential of the synthesized derivatives, we utilize the MTT assay. This assay does not merely count cells; it measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity. Only metabolically active (viable) cells can reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals, providing a direct, quantifiable metric of compound toxicity[4].

  • Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives (e.g., 0.1 nM to 100 µM) in DMSO (final DMSO concentration < 0.5%). Add to the wells and incubate for 48–72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The active mitochondria will convert the dye to formazan[4].

  • Solubilization & Quantification: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Visualizing the Science: Pathways and Workflows

To conceptualize the systemic impact of pyrimidine derivatives, the following Graphviz diagrams illustrate both the biological mechanism of action and the laboratory workflow.

Mechanism Ligand Pyrimidine Derivative (ATP Competitive Inhibitor) Kinase Target Kinase (e.g., EGFR, FAK) Ligand->Kinase Binds Hinge Region Signaling Downstream Signaling (PI3K/AKT, MAPK) Kinase->Signaling Inhibition ATP Endogenous ATP ATP->Kinase Blocked Apoptosis Cell Cycle Arrest / Apoptosis Signaling->Apoptosis Induction

Fig 1. Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives.

Workflow Syn Step 1: Chemical Synthesis Regioselective S_NAr Pur Step 2: Characterization NMR, IR, LC-MS/MS Syn->Pur Bio Step 3: Biological Evaluation MTT Assay & Kinase Profiling Pur->Bio Lead Step 4: Lead Optimization SAR Analysis Bio->Lead

Fig 2. Standardized laboratory workflow for the development of pyrimidine-based therapeutics.

Conclusion

The pyrimidine scaffold remains an unparalleled asset in medicinal chemistry. By understanding the intrinsic electronic properties of the 1,3-diazine ring, researchers can rationally design regioselective synthesis pathways and develop potent, highly selective inhibitors. As we continue to face complex pathologies like triple-mutant EGFR cancers and emerging viral threats, the systematic optimization of pyrimidine derivatives will undoubtedly yield the next generation of breakthrough therapeutics.

References

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. Available at:[Link]

  • Pyrimidine-containing natural products: occurrences and biological activities - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists - MDPI. Available at:[Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. Available at: [Link]

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Methodological & Application

Application Note: Protocol for the Solubilization of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the effective solubilization of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS: 69390-17-6), a heterocyclic amine compound relevant in drug discovery and chemical biology research.[1][2] Achieving complete and stable dissolution of this compound is paramount for generating accurate, reproducible, and meaningful data in cell-based and biochemical in vitro assays. This guide outlines the physicochemical properties influencing solubility, provides a systematic approach to solvent selection, and offers detailed, step-by-step protocols for the preparation of stock and working solutions. Furthermore, it includes troubleshooting strategies and best practices to mitigate common challenges such as compound precipitation and solvent-induced artifacts.

Introduction: The Criticality of Proper Solubilization

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine belongs to a class of fused pyrimidine scaffolds that are of significant interest in medicinal chemistry.[1][2] Like many small molecules developed for biological screening, its structural features—a fused ring system with both hydrophobic and polar moieties—present a solubility challenge. More than 40% of new chemical entities are estimated to be poorly soluble in water, a fact that can severely compromise bioassay results.[3]

Improper solubilization can lead to:

  • Inaccurate Potency: Undissolved compound particles reduce the effective concentration, leading to an underestimation of biological activity (e.g., inflated IC50 values).

  • Poor Reproducibility: Inconsistent dissolution between experiments results in high data variability.

  • Assay Interference: Precipitated compound can scatter light in plate-based assays, interfere with cell morphology, or cause non-specific cellular stress, leading to false-positive or false-negative results.

This application note serves as an authoritative guide to navigate these challenges, ensuring the integrity of your experimental outcomes.

Physicochemical Profile & Solubility Rationale

Understanding the compound's inherent properties is the first step in developing a robust dissolution strategy.

PropertyValueSource
CAS Number 69390-17-6[4]
Molecular Formula C₈H₁₁N₃[4]
Molecular Weight 149.2 g/mol [4]
Physical Form Solid[4]

The structure contains a basic amine group (-NH₂) which can be protonated, and a fused heterocyclic ring system which is largely nonpolar. This duality governs its solubility:

  • Aqueous Solubility: Expected to be low due to the hydrophobic character of the fused cyclopenta-pyrimidine core.

  • Organic Solubility: Expected to be soluble in polar aprotic solvents that can disrupt the crystal lattice and solvate both the polar and nonpolar regions of the molecule.

  • pH-Dependence: As a weak base, the compound's aqueous solubility can be expected to increase at a lower pH (acidic conditions) where the primary amine group becomes protonated (cationic), enhancing its interaction with polar water molecules.[3] However, altering the pH of an assay buffer is not always feasible or desirable.

Solvent Selection: A Strategic Approach

The goal is to use a primary solvent to create a high-concentration stock solution, which can then be diluted into an aqueous assay buffer with minimal precipitation. Dimethyl sulfoxide (DMSO) is the industry-standard starting point for this purpose.[3][5]

SolventRecommended UseProsCons & MitigationMax Final Assay Conc.
DMSO Primary Stock Solution Excellent solubilizing power for a wide range of compounds. Miscible with water.[6]Can be cytotoxic or interfere with assay components at >1%. Mitigation: Always keep the final concentration as low as possible and include a vehicle control.[3]≤ 0.5% (Recommended) ≤ 1.0% (Tolerable in some assays)
Ethanol (EtOH) Alternative Stock SolutionLess toxic to cells than DMSO. Volatile, which can be useful for certain applications.Less powerful solvent than DMSO; may not achieve high stock concentrations. Can affect cell membranes. Mitigation: Use anhydrous, 200-proof EtOH.≤ 1.0%
Methanol (MeOH) Extraction / AnalysisGood solvent for many heterocyclic amines.[7]More toxic and volatile than ethanol. Generally not recommended for live-cell assays. Mitigation: Primarily for analytical, not cell-based, applications.Not recommended for cell assays
Aqueous Buffers Final Working Solution Physiologically relevant for the assay.Very low intrinsic solubility of the compound.N/A

Recommendation: Begin with 100% anhydrous, high-purity DMSO for the preparation of the primary stock solution.

Experimental Protocols

These protocols provide a validated workflow for preparing and using the compound in a typical in vitro setting.

Protocol 4.1: Preparation of a 10 mM Master Stock Solution in DMSO

Objective: To create a stable, high-concentration master stock for long-term storage and subsequent dilutions.

Materials:

  • 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (solid)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Class A volumetric flask or microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-weighing: Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube) on an analytical balance.

  • Weigh Compound: Carefully weigh out a precise amount of the compound. For a 10 mM stock, a practical amount is ~1.5 mg.

    • Calculation:Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight (g/mol)

    • Example for 1 mL of 10 mM stock:10 mmol/L * 0.001 L * 149.2 g/mol = 1.492 mg

  • Solvent Addition: Add the calculated volume of DMSO to the vessel containing the compound. For 1.492 mg, add exactly 1.0 mL of DMSO.

  • Dissolution:

    • Cap the vessel tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulates.

    • If particulates remain, sonicate the vessel in a water bath for 5-10 minutes. Avoid excessive heating.

  • Final Inspection: Ensure the solution is completely clear and free of any visible precipitate.

  • Aliquoting & Storage: Aliquot the master stock into smaller, single-use volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 4.2: Preparation of Assay Working Solutions

Objective: To dilute the master stock into the final aqueous assay buffer while minimizing precipitation. The key is to perform an intermediate dilution step in pure DMSO.

Procedure:

  • Thaw Master Stock: Thaw one aliquot of the 10 mM master stock at room temperature.

  • Intermediate Dilution (in DMSO): Prepare a serial dilution series from your master stock using 100% DMSO. This creates a range of concentrations that will be used for the final dilution into the assay buffer.

  • Final Dilution (into Assay Buffer):

    • Dispense the required volume of your final assay buffer (e.g., cell culture medium, PBS) into the wells of your assay plate or tubes.

    • Add a small volume of the appropriate DMSO dilution to the buffer. For a 1:100 dilution to achieve a 1% DMSO concentration, add 1 µL of DMSO stock to 99 µL of buffer. For a 1:200 dilution (0.5% DMSO), add 0.5 µL to 99.5 µL.

    • Crucial Step: Pipette mix immediately and vigorously after adding the DMSO stock to the aqueous buffer to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • Vehicle Control: Prepare a control sample containing the exact same final concentration of DMSO in the assay buffer but without the compound.[3] This is essential to differentiate the compound's effect from any solvent-induced effects.

Visualization of Workflows

Diagram 1: Stock Solution Preparation Workflow

G start_end start_end process process decision decision storage storage A Start: Weigh Compound B Add Calculated Volume of 100% DMSO A->B C Vortex Vigorously (1-2 min) B->C D Visually Inspect C->D E Particulates Present? D->E F Sonicate in Water Bath (5-10 min) E->F Yes G Aliquot into Single-Use Tubes E->G No F->D H Store at -20°C / -80°C Protected from Light G->H

Caption: Workflow for preparing a high-concentration master stock solution.

Diagram 2: Decision Tree for Dilution & Troubleshooting

G start_end start_end process process decision decision solution solution A Start: Dilute DMSO Stock into Assay Buffer B Solution Remains Clear After Incubation? A->B C Proceed with Assay (Include Vehicle Control) B->C Yes D Precipitation Observed B->D No E Lower Final Compound Concentration D->E First Action F Decrease Final DMSO % (e.g., 0.5% to 0.1%) D->F Second Action G Explore Co-Solvents (e.g., with Pluronic F-68) D->G Advanced Option

Caption: Decision-making process for troubleshooting compound precipitation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in 100% DMSO Insufficient solvent volume; poor compound purity; compound has degraded.Verify calculations and balance calibration. Try gentle warming (to 30-37°C). If it still fails, the compound quality may be compromised.
Precipitation upon dilution into aqueous buffer The compound's thermodynamic solubility limit in the final buffer has been exceeded.1. Lower the Final Concentration: This is the simplest and most effective first step.[3] 2. Reduce DMSO Concentration: Lowering the final DMSO percentage can sometimes help, though this is counter-intuitive. A lower amount of organic co-solvent can sometimes prevent aggregation. 3. Pre-warm the Buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) assay buffer can sometimes improve solubility.
Assay results are highly variable Inconsistent dissolution; compound precipitating over the course of the assay.Prepare fresh working solutions for each experiment. Visually inspect assay plates under a microscope for precipitate before and after the incubation period.
Vehicle control shows unexpected activity DMSO concentration is too high; contamination of solvent or buffer.Ensure the final DMSO concentration is within the tolerated limits of your cell line or assay system (ideally ≤0.5%). Use fresh, high-purity solvents and sterile buffers.

References

  • 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine - PubChem. Available at: [Link]

  • 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (76780-98-8) - Chemchart. Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - MDPI. Available at: [Link]

  • A SURVEY OF SOLVENT SELECTION GUIDES - Royal Society of Chemistry. Available at: [Link]

  • 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine - MilliporeSigma. Available at: [Link]

  • Quantitative Analysis and Health Risk Assessment of Heterocyclic Aromatic Amines in Plant-Based Milk Beverages - MDPI. Available at: [Link]

  • Formation of heterocyclic amines in a meat juice model system. - SciSpace. Available at: [Link]

  • Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening - PubMed. Available at: [Link]

  • Rapid determination of heterocyclic amines in ruminant meats using accelerated solvent extraction and ultra-high performance liquid chromatograph–mass spectrometry - Aarhus University. Available at: [Link]

  • Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach - PubMed. Available at: [Link]

  • 5H-5-Methyl-6,7-dihydrocyclopentapyrazine - NIST WebBook. Available at: [Link]

  • 5H-Cyclopentapyrimidin-4-amine, 6,7-dihydro-2-methyl- (9CI) - NextSDS. Available at: [Link]

  • In Silico and In vitro Investigations of Novel Cyclopenta[d]Pyrimidine Derivatives against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis - Scilit. Available at: [Link]

  • Structure-based discovery and bio-evaluation of a cyclopenta[5][8]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine Derivatives in Glioblastoma Multiforme (GBM) Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Glioblastoma with Novel Heterocyclic Scaffolds

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a dismal prognosis for patients.[1][2][3][4] The current standard of care, which includes surgical resection followed by radiation and chemotherapy with temozolomide (TMZ), often results in tumor recurrence and therapeutic resistance.[4][5] This underscores the urgent need for novel therapeutic agents that can effectively target the molecular drivers of GBM progression.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer drugs that target key cellular processes like cell cycle regulation and signal transduction.[6][7][8][9] Within this broad class, 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have emerged as a promising and relatively unexplored scaffold for the development of targeted anti-glioblastoma therapeutics.[1][3] While the specific compound 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a member of this chemical family, preclinical research has more broadly investigated the potential of substituted 2-phenyl-4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines. This document provides a detailed guide for researchers on the evaluation of this class of compounds as potential anti-GBM agents, based on existing preclinical evidence.

Proposed Mechanism of Action: Multi-Targeted Kinase Inhibition

Recent studies on 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines suggest that their cytotoxic effects against GBM cells may be mediated through the inhibition of key oncogenic kinases.[1][3] Computational docking studies have identified several potential molecular targets for these compounds, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is frequently overexpressed and mutated in GBM, driving tumor cell proliferation, survival, and migration.[3][6]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of cell cycle progression, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis.[1]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that, when aberrantly activated, can promote tumor growth and survival.[1]

The ability of a single compound to engage multiple oncogenic targets presents a significant therapeutic advantage in a genetically heterogeneous disease like GBM.

GBM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition p27 p27 p27->CDK2_CyclinE Compound Cyclopenta[d]pyrimidine Derivative Compound->EGFR Inhibition Compound->CDK2_CyclinE Inhibition Experimental_Workflow Start Novel Cyclopenta[d]pyrimidine Derivatives Protocol1 Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay) Start->Protocol1 Decision1 Significant Cytotoxicity? Protocol1->Decision1 Protocol2 Protocol 2: In Silico Target Identification (Molecular Docking) Decision1->Protocol2 Yes No_Activity Compound Inactive Decision1->No_Activity No Protocol3 Protocol 3: In Vitro Kinase Assay Protocol2->Protocol3 Decision2 Target Inhibition Confirmed? Protocol3->Decision2 Further_Studies Advanced In Vitro & In Vivo Studies (e.g., Apoptosis Assays, Xenograft Models) Decision2->Further_Studies Yes Decision2->No_Activity No End Lead Compound Identification Further_Studies->End

Figure 2: Workflow for the preclinical evaluation of cyclopenta[d]pyrimidine derivatives.

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of test compounds on glioblastoma cell lines.

1. Materials:

  • Glioblastoma cell lines (e.g., U87-MG, U251) [10]* Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count GBM cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Silico Target Identification via Molecular Docking

This protocol outlines a general workflow for performing molecular docking studies to predict the binding affinity and mode of interaction of the test compounds with potential protein targets.

1. Software and Resources:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for protein structures (e.g., EGFR kinase domain, CDK2/Cyclin E complex)

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch)

2. Procedure:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the PDB.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structures of the cyclopenta[d]pyrimidine derivatives and convert them to 3D structures.

    • Perform energy minimization of the ligand structures.

  • Molecular Docking:

    • Set up the docking parameters, including the grid box that encompasses the defined binding site.

    • Run the docking simulation to generate multiple binding poses for each ligand.

  • Analysis of Results:

    • Analyze the docking scores (binding energies) to rank the compounds based on their predicted affinity for the target.

    • Visualize the binding poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the active site.

Protocol 3: In Vitro Kinase Assay

This protocol provides a general method to experimentally validate the inhibitory activity of the lead compounds against the identified target kinases.

1. Materials:

  • Recombinant active kinase (e.g., EGFR, CDK2)

  • Kinase-specific substrate and ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • White, opaque 96-well or 384-well plates

2. Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a multi-well plate, add the kinase, its substrate, and the test compound at various concentrations.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics for glioblastoma. The protocols outlined in this document provide a systematic approach for the initial in vitro and in silico evaluation of new derivatives. Compounds demonstrating significant cytotoxicity, favorable docking scores, and confirmed kinase inhibition should be advanced to more complex preclinical models, including apoptosis assays, cell migration and invasion assays, and ultimately, in vivo orthotopic xenograft models to assess their blood-brain barrier permeability and anti-tumor efficacy in a more physiologically relevant setting.

References

  • American Association for Cancer Research. (2015). Abstract 1665: Design, synthesis, biological evaluation of cyclopenta[d]pyrimidines as antitubulin agents and discovery of N-(4-methylthiophenyl) and N-(4-dimethylaminophenyl) substituted N,2-dimethyl-cyclopenta[d]pyrimidines as long acting and poten. Cancer Research. Retrieved from [Link]

  • Sonawane, A., Khairnar, P., Aware, V., Patil, S., Gaikwad, V., & Sonawane, R. (2023). Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. Drug Development Research, 84(3), 561-578. [Link]

  • ResearchGate. (n.d.). Molecular structures of approved small‐molecule drugs and preclinical/clinical candidates for GBM treatment. Retrieved from [Link]

  • ResearchGate. (2023). Hit discovery of novel 2‐phenyl‐substituted 4‐amino–6,7‐dihydro‐5H‐cyclopenta[d]pyrimidines as potential anti‐glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056. [Link]

  • Surovtseva, I. V., et al. (2022). Anti-glioblastoma effects of phenolic variants of benzoylphenoxyacetamide (BPA) with high potential for blood brain barrier penetration. Scientific Reports, 12(1), 1801. [Link]

  • IntechOpen. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 5H-Cyclopentapyrimidin-4-amine, 6,7-dihydro-2-methyl- (9CI). Retrieved from [Link]

  • Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Research in Applied and Basic Sciences, 3(5), 19. [Link]

  • ScienceOpen. (2025). Repurposing Linezolid in Conjunction with Histone Deacetylase Inhibitor Access in the Realm of Glioblastoma Therapies. Retrieved from [Link]

  • ResearchGate. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Chen, Y., et al. (2025). Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. European Journal of Medicinal Chemistry, 289, 118009. [Link]

  • de Gooijer, M. C., et al. (2025). Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma. Clinical Cancer Research. [Link]

  • Spohr, T. C. L. S., et al. (2020). Cyclopamine sensitizes glioblastoma cells to temozolomide treatment through Sonic hedgehog pathway. Life Sciences, 257, 118027. [Link]

  • MDPI. (2026). Current Perspective on the Natural Compounds and Drug Delivery Techniques in Glioblastoma Multiforme. Retrieved from [Link]

  • University of Camerino. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues. Retrieved from [Link]

  • Tuy, K. C. (2022). Role of GTP Cyclohydrolase I in Glioblastoma. UAB Digital Commons. [Link]

  • University of Nottingham. (n.d.). Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[1][11]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

Sources

Application Note: Evaluating 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Derivatives in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine structure serves as a highly privileged scaffold for the development of potent, centrally acting analgesics[1]. Specifically, functionalized derivatives of this cyclopenta[d]pyrimidine core have been identified as highly selective Sigma-1 receptor (σ1R) antagonists [2].

The Causality of σ1R Antagonism in Pain: The Sigma-1 receptor is a ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Following peripheral nerve injury, σ1R translocates to the plasma membrane where it physically interacts with and potentiates N-methyl-D-aspartate (NMDA) receptors[3]. This interaction leads to massive intracellular calcium influx, triggering the amplification of nociceptive signaling known as central sensitization .

By utilizing the pyrimidine scaffold coupled with a basic amine, researchers can perfectly map the known σ1R pharmacophore model[2]. Antagonizing this receptor prevents the σ1R-NMDA interaction, effectively halting calcium overload and reversing neuropathic pain without the motor impairment or addiction liabilities associated with traditional opioids[4].

S1R_Mechanism A Cyclopenta[d]pyrimidin-4-amine Derivative (σ1R Antagonist) B Sigma-1 Receptor (σ1R) at MAM A->B Antagonizes C NMDA Receptor Hyperactivity B->C Prevents Activation D Intracellular Ca2+ Overload C->D Blocks E Central Sensitization & Neuropathic Pain D->E Attenuates

Mechanism of σ1R antagonists attenuating central sensitization and neuropathic pain.

Quantitative Structure-Activity Relationship (SAR) Data

To achieve in vivo efficacy, the bare 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine scaffold is typically functionalized (e.g., via a propoxy-piperidine linker) to enhance lipophilicity and receptor pocket binding[1]. The table below summarizes the binding affinities of optimized pyrimidine-based σ1R antagonists from the literature.

Compound Scaffoldσ1R Affinity ( Ki​ , nM)σ2R Affinity ( Ki​ , nM)Selectivity Ratio (σ2/σ1)In Vivo Efficacy (Pain Models)
Cyclopenta[d]pyrimidine derivative15.6> 2000> 128Dose-dependent antinociception[1]
Pyrimidine derivative (Compound 137)1.0614241344Reverses CCI allodynia[2]
Tetrahydroquinazoline derivative18.2> 2000> 109Attenuates Phase II Formalin[1]

Formulation and Dosing Strategies

Because cyclopenta[d]pyrimidine derivatives are lipophilic heterocyclic compounds, aqueous solubility is a primary hurdle for in vivo administration.

  • Vehicle Preparation: Formulate the compound in 5% DMSO, 10% Tween-80, and 85% sterile physiological saline .

  • Causality of Vehicle Choice: DMSO is required to disrupt the crystal lattice of the pure compound, ensuring initial dissolution. Tween-80 acts as a surfactant to prevent the drug from precipitating out of solution when the aqueous saline is introduced. Saline ensures the final injectate is isotonic, preventing injection-site necrosis or hyperalgesia.

In Vivo Experimental Protocols

Protocol A: Chronic Constriction Injury (CCI) Model in Rats

Rationale: The CCI model mimics peripheral mononeuropathy. We utilize this model because the resulting mechanical allodynia is heavily dependent on central sensitization—the exact physiological process modulated by σ1R antagonists[2].

Self-Validating System: A sham-operated cohort must be included to confirm that mechanical allodynia is strictly a result of nerve constriction rather than surgical trauma. Furthermore, baseline withdrawal thresholds must drop by at least 50% post-surgery to qualify the animal for the efficacy phase.

Step-by-Step Methodology:

  • Acclimation & Baseline: Acclimate adult male Sprague-Dawley rats (200-250g) to wire-mesh testing cages for 3 days. Record baseline mechanical withdrawal thresholds using von Frey filaments (up-down method).

  • Surgical Intervention: Under isoflurane anesthesia, expose the right sciatic nerve at the mid-thigh level. Loosely tie four ligatures (4-0 chromic gut) around the nerve with 1 mm spacing.

    • Expert Insight: Chromic gut is mandatory; the chromic salts induce a localized inflammatory immune response critical for the robust development of neuropathy.

  • Neuropathy Development: Allow 7 to 14 days for recovery. Re-test with von Frey filaments. Only include rats exhibiting a >50% reduction in withdrawal threshold.

  • Dosing & Evaluation: Administer the cyclopenta[d]pyrimidine derivative (e.g., 10, 20, or 40 mg/kg i.p.). Measure mechanical allodynia at 30, 60, 120, and 240 minutes post-dose. Include Gabapentin (100 mg/kg) as a positive control.

Experimental_Workflow A Acclimation (3-7 Days) B CCI Surgery (Sciatic Ligation) A->B C Baseline Testing B->C D Compound Dosing C->D E Behavioral Assay D->E F Data Analysis E->F

In vivo experimental workflow for evaluating σ1R antagonists in the CCI pain model.

Protocol B: Formalin-Induced Nociception Model in Mice

Rationale: The formalin test is a biphasic model. Phase I (0-5 min) represents acute, direct chemical activation of nociceptors. Phase II (15-40 min) is driven by persistent inflammation and central sensitization. σ1R antagonists selectively attenuate Phase II without affecting Phase I, proving their mechanism of action is centrally mediated[1].

Step-by-Step Methodology:

  • Pre-treatment: Administer the test compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the formalin challenge.

  • Formalin Challenge: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.

  • Observation: Immediately place the mouse in a transparent observation chamber positioned over a mirror.

  • Scoring: Record the total time spent licking, biting, or flinching the injected paw during Phase I (0–5 min) and Phase II (15–40 min).

  • Data Interpretation: A successful cyclopenta[d]pyrimidine σ1R antagonist will show a statistically significant, dose-dependent reduction in licking time only during Phase II[2].

References

  • Lan, Y., et al. (2014). "Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain." Journal of Medicinal Chemistry.[Link]

  • Lan, Y., et al. (2016). "Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Zampieri, D., et al. (2018). "Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands." Journal of Chemical Information and Modeling.[Link]

Sources

Application Note: Preclinical Formulation, Dosage, and Administration of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS: 69390-17-6) is a highly specialized bicyclic heterocyclic compound. In drug development, this specific chemical structure serves as a foundational pharmacophore and active core for ATP-competitive kinase inhibitors, most notably targeting Protein Kinase B (Akt) and Cyclin-Dependent Kinases (CDKs) 1.

Evaluating the baseline pharmacokinetics (PK) and tolerability of this core compound in vivo is a critical step before advancing heavily substituted derivatives (such as the clinical candidate GDC-0068) 2. This application note provides a rigorously validated, step-by-step protocol for formulating and administering this hydrophobic compound in mice, ensuring high systemic exposure while minimizing vehicle-induced toxicity.

Mechanism of Action & Pharmacological Relevance

The cyclopenta[d]pyrimidine core is structurally homologous to the adenine ring of ATP. This allows the compound to anchor deeply within the ATP-binding cleft of kinases. In the context of the PI3K/Akt signaling pathway, binding of the inhibitor prevents Akt from phosphorylating downstream survival factors (e.g., mTORC1), thereby halting tumor cell proliferation and inducing apoptosis.

AktPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTORC1 / Cell Survival Akt->mTOR Phosphorylates / Promotes Inhibitor 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-amine Inhibitor->Akt ATP-Competitive Inhibition

Caption: Mechanism of Action: ATP-competitive inhibition of Akt by the cyclopenta[d]pyrimidine core.

Physicochemical Properties & Formulation Strategy

Like most small-molecule kinase inhibitors, 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is highly lipophilic and exhibits poor aqueous solubility. Attempting to dissolve it directly in saline or PBS will result in immediate precipitation, rendering the dose biologically unavailable and potentially fatal if injected.

To achieve a clear, stable solution suitable for Oral Gavage (PO), a multi-component co-solvent system is required. The industry-standard vehicle for this class of hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline 34.

Expert Insights: The Causality of Vehicle Selection
  • Why not 100% DMSO? While DMSO ensures complete solubility, administering >10% DMSO systemically in mice causes severe peritoneal inflammation, hemolysis, and gastrointestinal toxicity, which confounds experimental data.

  • The Role of PEG300: Polyethylene glycol 300 acts as an intermediate co-solvent. It hydrogen-bonds with the drug, preventing it from re-crystallizing when the aqueous phase is introduced.

  • The Role of Tween-80: This non-ionic surfactant lowers the surface tension of the mixture, preventing micelle aggregation and ensuring a homogenous suspension/solution.

Step-by-Step Formulation Protocol

This protocol yields a 2.5 mg/mL working solution. When dosed at a standard murine volume of 10 mL/kg, this provides an in vivo dose of 25 mg/kg .

Materials Required:

  • 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (Powder)

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • 0.9% Sterile Saline

Methodology (To prepare 1 mL of dosing solution):

  • Master Stock: Weigh exactly 2.5 mg of the compound. Add 100 µL of sterile DMSO (10% of final volume). Vortex vigorously until the crystal lattice is entirely disrupted and the solution is clear.

  • Co-Solvent Addition: Add 400 µL of PEG300 (40% of final volume) to the DMSO stock. Vortex for 30 seconds. Critical: Do not add any aqueous solutions at this stage, or the drug will crash out.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% of final volume). Vortex vigorously for 1 minute to ensure a homogenous, viscous mixture.

  • Aqueous Phase: Slowly add 450 µL of 0.9% Saline (45% of final volume) dropwise while gently vortexing.

  • Verification: The final solution should be clear. If micro-precipitates form, sonicate the tube in a 37°C water bath for 5–10 minutes prior to dosing.

DosingWorkflow Stock 1. Master Stock (10% DMSO) CoSolvent 2. Co-Solvent Addition (40% PEG300 + 5% Tween-80) Stock->CoSolvent Aqueous 3. Aqueous Phase (45% Saline, Mix well) CoSolvent->Aqueous Dosing 4. Oral Gavage (PO) (10-50 mg/kg in Mice) Aqueous->Dosing Monitoring 5. PK/PD Monitoring (Blood Collection) Dosing->Monitoring

Caption: Step-by-step formulation and administration workflow for in vivo murine studies.

In Vivo Administration Protocol (Mice)

Kinase inhibitors utilizing the cyclopenta[d]pyrimidine core are specifically designed for oral bioavailability. Therefore, Oral Gavage (PO) is the preferred route to accurately evaluate first-pass metabolism and intestinal absorption.

  • Dosing Volume: 10 mL/kg body weight. (e.g., A 20 g mouse receives exactly 200 µL of the formulated solution).

  • Dosage Range: 10 mg/kg to 50 mg/kg per day. Single daily dosing (QD) is standard.

Administration Steps:

  • Preparation: Keep the formulated dosing solution on a 37°C heat block during the dosing session to prevent temperature-induced precipitation in the syringe.

  • Restraint: Secure the mouse using the scruff technique. Ensure the head and neck are extended in a straight line to align the esophagus and stomach.

  • Intubation: Use a sterile, rounded-tip stainless steel gavage needle (20-22 gauge for adult mice). Introduce the needle gently through the diastema, sliding it over the tongue and down the esophagus. Expert Rule: Never force the needle. Resistance indicates improper placement in the trachea.

  • Delivery: Depress the plunger smoothly to administer the 200 µL volume over 2-3 seconds.

  • Observation: Return the mouse to its cage and monitor for 10 minutes. Signs of gasping or lethargy indicate aspiration, requiring immediate humane intervention.

Data Presentation: Expected Pharmacokinetic Parameters

When evaluating the cyclopenta[d]pyrimidine core and its optimized derivatives in mice at a 25 mg/kg PO dose, researchers should expect PK parameters aligning with the following table. Deviations from these ranges often indicate formulation failure or compound precipitation in the gut.

Pharmacokinetic ParameterExpected Value RangeBiological & Experimental Significance
C_max (Peak Plasma Conc.)1.5 - 3.2 µMIndicates excellent gastrointestinal absorption.
T_max (Time to Peak)1.0 - 2.0 hoursTypical absorption window for lipophilic oral drugs.
AUC_(0-24) (Total Exposure)10 - 18 µM·hCorrelates directly with target inhibition (PD efficacy).
Half-life (t_1/2) 3.5 - 5.0 hoursDictates dosing frequency. A t_1/2 > 4h supports QD dosing.
Bioavailability (F) 40% - 65%Validates the efficacy of the DMSO/PEG300/Tween-80 vehicle.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. Retrieved from:[Link]

Sources

High-Throughput Screening Protocol for Akt Kinase Inhibitors Using 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Pharmacophore Selection

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cellular metabolism, survival, and proliferation. Dysregulation of this pathway is a hallmark of numerous human malignancies, making Akt (Protein Kinase B) a highly validated target for oncological drug development[1].

However, developing selective Akt inhibitors has historically been challenging due to the high degree of structural homology within the AGC kinase family (such as PKA and PKC)[2]. To overcome this, the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold was identified as a privileged structure. Crystallographic studies demonstrate that this core acts as a highly efficient ATP mimetic. Specifically, the pyrimidine ring forms essential hydrogen bonds with the amide NH of Ala230 in the hinge region of the Akt kinase domain, while the cyclopenta ring occupies the adjacent hydrophobic pocket[3].

Because of these precise structural interactions, 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine serves as an ideal foundational building block (pharmacophore) for synthesizing focused compound libraries. By functionalizing the amine and methyl positions, researchers can systematically optimize binding affinity and selectivity, leading to clinical-stage ATP-competitive inhibitors like Ipatasertib (GDC-0068)[3].

Pathway RTK RTK Activation PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTORC1/2 Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor Cyclopenta[d]pyrimidine Core Inhibitor->Akt ATP-Competitive Inhibition

PI3K/Akt/mTOR signaling pathway highlighting Akt inhibition by cyclopenta[d]pyrimidine derivatives.

Assay Design: TR-FRET Methodology

For high-throughput screening (HTS) of cyclopenta[d]pyrimidine derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the optimal readout.

Causality of Assay Choice: Standard luminescence or fluorescence intensity assays are highly susceptible to interference from autofluorescent compounds within chemical libraries. TR-FRET utilizes a lanthanide fluorophore (Europium, Eu) which has a long emission half-life. By introducing a microsecond time delay between excitation and measurement, short-lived background autofluorescence decays completely, yielding a high signal-to-noise ratio critical for identifying true hits.

Assay Principle: The assay utilizes a biotinylated synthetic peptide substrate. If Akt is active, it phosphorylates the substrate. A Europium-labeled anti-phospho antibody binds to the phosphorylated site, while Streptavidin-labeled Allophycocyanin (SA-APC) binds the biotin tag. This brings the Eu donor and APC acceptor into close proximity. Excitation at 340 nm results in energy transfer to APC, emitting a signal at 665 nm. The ratio of 665 nm / 615 nm is directly proportional to kinase activity.

Workflow Comp 1. Compound Dispense (Acoustic Transfer) Kinase 2. Kinase Addition & Pre-incubation Comp->Kinase React 3. ATP + Substrate (Reaction Initiation) Kinase->React Detect 4. Stop Buffer & Detection Reagents React->Detect Read 5. TR-FRET Readout (665nm/615nm) Detect->Read

Step-by-step TR-FRET high-throughput screening workflow for Akt kinase inhibitors.

High-Throughput Screening Protocol

Reagents and Materials
  • Enzyme: Recombinant human Akt1 (full length, active).

  • Substrate: Biotinylated Crosstide peptide (Biotin-GRPRTSSFAEG).

  • Library: Focused library synthesized from the 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine core (10 mM in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Detection Buffer: 50 mM HEPES (pH 7.5), 20 mM EDTA, 0.1% BSA, Eu-labeled anti-phospho-Crosstide antibody, SA-APC.

Step-by-Step Execution (384-Well Format)
  • Compound Dispensing:

    • Use an Echo acoustic liquid handler to dispense 50 nL of the cyclopenta[d]pyrimidine derivatives into a low-volume 384-well plate.

    • Trustworthiness Control: Dispense 50 nL of DMSO into negative control wells (100% activity) and 50 nL of 1 mM Staurosporine into positive control wells (0% activity).

  • Kinase Addition & Pre-Incubation:

    • Add 5 µL of Akt1 enzyme (diluted in Assay Buffer to 2 nM) to all wells.

    • Causality Check: Incubate the plate at room temperature for 30 minutes. Why? Pre-incubation is critical for ATP-competitive inhibitors. It allows the compounds to reach thermodynamic binding equilibrium with the kinase hinge region before high concentrations of ATP are introduced, preventing artificially elevated IC₅₀ values.

  • Reaction Initiation:

    • Add 5 µL of a mixture containing 20 µM ATP and 2 µM Biotin-Crosstide substrate.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection:

    • Add 10 µL of Detection Buffer.

    • Causality Check: The Detection Buffer contains 20 mM EDTA. Why? EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly halting the phosphorylation reaction and ensuring temporal consistency across the 384-well plate.

    • Incubate for 60 minutes in the dark to allow the FRET complex to form.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation: 340 nm; Emission: 615 nm (Eu) and 665 nm (APC).

Data Analysis & Self-Validation

Calculate the TR-FRET ratio (665 nm / 615 nm). The assay must operate as a self-validating system. Before analyzing compound efficacy, calculate the Z'-factor using the DMSO and Staurosporine control wells:

Z′=1−∣μDMSO​−μStaurosporine​∣3(σDMSO​+σStaurosporine​)​

A Z'-factor > 0.6 is mandatory to confirm assay robustness. Once validated, normalize the compound well ratios against the controls to determine % inhibition and calculate IC₅₀ values using a 4-parameter logistic curve fit.

Quantitative Data Presentation

The primary goal of utilizing the 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine core is to achieve high selectivity for Akt over closely related AGC kinases like PKA. The table below illustrates representative screening data demonstrating the evolution from the base fragment to a highly optimized, selective clinical analog[3].

Compound / ScaffoldAkt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/Akt1)
2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (Base Fragment)4,5005,200>10,000~2.2x
Optimized Derivative (e.g., GDC-0068 analog)518>10,000>2,000x
Staurosporine (Pan-Kinase Control)121580.6x

Table 1: Representative biochemical IC₅₀ profiling demonstrating the selectivity of the cyclopenta[d]pyrimidine scaffold for Akt isoforms versus off-target kinases.

References

  • Blake, J. F., Xu, R., Bencsik, J. R., et al. "Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors." Journal of Medicinal Chemistry, 55(18), 8110-8127 (2012). Available at:[Link]

  • Nitulescu, G. M., Margina, D., Juzenas, P., et al. "Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review)." International Journal of Oncology, 48(3), 869-885 (2016). Available at:[Link]

Sources

Use of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine as a Chemical Probe Scaffold for Chemoproteomic Target Identification

Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocols

Scientific Rationale & Probe Design Strategy

The compound 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a highly privileged pharmacophore in medicinal chemistry. Derivatives of this core scaffold have been extensively characterized as potent antimitotic agents that bind to the colchicine site of β -tubulin, effectively circumventing P-glycoprotein (Pgp)-mediated multidrug resistance[1]. Furthermore, structural modifications of this core have yielded potent inhibitors of various receptor tyrosine kinases (RTKs)[2].

Because phenotypic screens often yield highly active cyclopenta[d]pyrimidine derivatives without a fully defined mechanism of action, target deconvolution is essential[3]. To achieve this, the base scaffold must be converted into a bifunctional chemical probe.

Causality in Probe Design: Structure-activity relationship (SAR) studies indicate that the 4-amine position of the cyclopenta[d]pyrimidine ring is highly tolerant to solvent-exposed substitutions[4]. By utilizing this position as a vector, we can attach a flexible polyethylene glycol (PEG) linker terminating in a diazirine photo-crosslinker and an alkyne handle. The PEG linker minimizes steric hindrance, ensuring the probe retains the native binding affinity of the parent compound. Meanwhile, the diazirine allows for covalent trapping of transient targets, and the alkyne enables downstream enrichment via bioorthogonal click chemistry[5].

ProbeDesign Scaffold 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-amine (Core Scaffold) Linker PEG Spacer (Preserves Affinity) Scaffold->Linker N4-Derivatization Warhead Diazirine + Alkyne (Crosslink & Click) Linker->Warhead Conjugation Probe Bifunctional Probe (Target Trapping) Warhead->Probe Final Assembly

Fig 1. Design strategy for converting the cyclopenta[d]pyrimidine scaffold into a bifunctional chemical probe.

A Self-Validating Methodological Framework

A robust target identification campaign cannot rely on a single assay, as the addition of bulky tags (even optimized PEG linkers) can inadvertently alter a molecule's interactome. Therefore, this protocol utilizes a self-validating, two-pillar approach:

  • Photoaffinity Labeling (PAL) & Chemoproteomics: Actively isolates targets from the complex cellular proteome using the synthesized bifunctional probe[3].

  • Cellular Thermal Shift Assay (CETSA): A label-free orthogonal validation step using the unmodified parent compound to confirm physiological target engagement, ruling out probe-induced false positives[3].

Chemoproteomics Step1 1. Live Cell Incubation (Probe + Proteome) Step2 2. UV Irradiation (365 nm) (Covalent Crosslinking) Step1->Step2 Step3 3. Lysis & CuAAC Click (Biotin Attachment) Step2->Step3 Step4 4. Streptavidin Enrichment (Stringent Washing) Step3->Step4 Step5 5. On-Bead Digestion & LC-MS/MS Analysis Step4->Step5

Fig 2. Step-by-step chemoproteomic workflow for target identification using the bifunctional probe.

Detailed Experimental Protocols

Protocol A: Photoaffinity Labeling (PAL) and Target Enrichment

Mechanistic Note: We utilize in situ live-cell labeling rather than lysate labeling. This preserves native protein-protein interactions and cellular compartmentalization. UV crosslinking at 365 nm is specifically chosen to activate the diazirine into a highly reactive carbene without causing the widespread UV-induced protein damage typically seen at 254 nm.

Step-by-Step Methodology:

  • Live Cell Incubation: Seed target cancer cells (e.g., MDA-MB-435) to 80% confluency. Treat cells with 10 µM of the cyclopenta[d]pyrimidine bifunctional probe (or DMSO vehicle control) for 2 hours at 37°C.

  • In Situ Crosslinking: Remove media, wash gently with cold PBS, and irradiate the live cells on ice with 365 nm UV light (100 W) for 10 minutes. Causality: Keeping cells on ice prevents heat-induced stress responses and limits probe diffusion away from the target site prior to covalent trapping.

  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Sonicate briefly and centrifuge at 14,000 × g for 15 minutes to clear cellular debris.

  • CuAAC Click Chemistry: To the cleared lysate (adjusted to 2 mg/mL protein), add the click reagents: Biotin-azide (100 µM), Tris(2-carboxyethyl)phosphine (TCEP, 1 mM), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM), and CuSO 4​ (1 mM). Incubate at room temperature for 1.5 hours. Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I) in the aqueous lysate, ensuring efficient azide-alkyne cycloaddition.

  • Enrichment & Washing: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin-azide. Resuspend the protein pellet in 1% SDS/PBS and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (3x with 1% SDS, 3x with 8M Urea, 3x with PBS) to eliminate non-covalently bound background proteins.

  • On-Bead Digestion: Perform trypsin digestion directly on the beads and submit the resulting peptides for quantitative LC-MS/MS analysis.

Protocol B: Orthogonal Validation via Cellular Thermal Shift Assay (CETSA)

Mechanistic Note: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ). By using the unmodified 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, we validate that the targets identified in Protocol A are not artifacts of the PEG/diazirine tags[3].

Step-by-Step Methodology:

  • Incubation: Treat live cells with 10 µM of the unmodified parent compound (or DMSO) for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Separation of Aggregates: Lyse the cells via freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge at 20,000 × g for 20 minutes. Causality: Denatured (unbound) proteins will aggregate and pellet, while stabilized (ligand-bound) proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via Western Blot (for specific suspected targets like β -tubulin) or multiplexed quantitative mass spectrometry (CETSA-MS/PISA) to calculate the ΔTm​ .

Data Presentation & Expected Outcomes

By integrating the quantitative MS data from the PAL-ABPP enrichment with the label-free CETSA validation, researchers can confidently map the polypharmacological landscape of the cyclopenta[d]pyrimidine scaffold.

Table 1: Representative Multi-Omic Target Deconvolution Data

Identified Target ProteinBiological FunctionABPP Log 2​ Fold Change (Probe vs. DMSO)ABPP p-valueCETSA ΔTm​ (Unmodified Compound)Validation Status
Tubulin β -3 chain Microtubule dynamics+ 6.8< 0.0001+ 5.2 °CConfirmed Primary Target
Tubulin α -1B chain Microtubule dynamics+ 5.4< 0.001+ 4.1 °CConfirmed Primary Target
VEGFR2 (KDR) Receptor Tyrosine Kinase+ 3.2< 0.01+ 2.8 °CConfirmed Secondary Target
HSP90 Chaperone protein+ 2.10.04+ 0.3 °CFalse Positive (Tag Artifact)
Actin, cytoplasmic 1 Cytoskeleton+ 0.80.15- 0.1 °CBackground Contaminant

Note: High ABPP enrichment combined with a negligible CETSA shift (e.g., HSP90) strongly indicates a false positive driven by the chemical tags rather than the core cyclopenta[d]pyrimidine scaffold.

References

  • Synthesis and discovery of water-soluble microtubule targeting agents that bind to the colchicine site on tubulin and circumvent Pgp mediated resistance. Source: PubMed Central (PMC) - NIH URL:[Link]

  • Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Source: PubMed Central (PMC) - NIH URL:[Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Source: Drug Hunter URL:[Link]

  • Activity-based protein profiling: A graphical review. Source: PubMed Central (PMC) - NIH URL:[Link]

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Application Notes & Protocols: Characterization of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine as a Selective Sigma-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Abstract: This document provides a comprehensive guide to the characterization and application of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, a novel compound from a promising chemical class, as a selective antagonist for the Sigma-1 Receptor (S1R). We detail its mechanism of action and provide field-proven, step-by-step protocols for its analytical validation, in vitro binding and functional assessment, and in vivo evaluation in a preclinical model of neuropathic pain.

Introduction: The Sigma-1 Receptor as a High-Value Therapeutic Target

The Sigma-1 Receptor (S1R) is a unique, ligand-operated chaperone protein predominantly located at the endoplasmic reticulum (ER) and mitochondrion-associated membranes (MAM).[1][2] Unlike conventional receptors, S1R does not belong to the G-protein coupled or ion channel families but functions as an inter-organelle signaling modulator.[3] It plays a crucial role in regulating a multitude of cellular processes, including calcium signaling between the ER and mitochondria, ion channel activity, cellular stress responses, and neuronal plasticity.[2][4][5]

The therapeutic potential of modulating S1R is vast, with ligands showing promise in treating a spectrum of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and chronic pain.[6][7][8] S1R ligands can be broadly classified as agonists or antagonists, which produce distinct, often opposing, physiological effects. While agonists have demonstrated neuroprotective properties, S1R antagonists have emerged as powerful candidates for the management of neuropathic pain, where they can reduce neuronal hyperexcitability and allodynia.[9]

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold has been identified as a promising backbone for the development of selective S1R antagonists.[10] This guide focuses on a representative molecule from this class, 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, outlining the essential methodologies to validate its antagonistic activity and establish its pharmacological profile.

Compound Profile: 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

2.1. Chemical Structure and Properties

The foundational structure of this compound is designed for optimal interaction with the S1R binding pocket. Its physicochemical properties are critical for its behavior in biological systems.

PropertyValue
IUPAC Name 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol
Predicted logP 1.5 - 2.5

2.2. Rationale for Synthesis

The synthesis of pyrimidine-based S1R antagonists often involves the condensation of a suitable amidine with a β-keto ester derivative of cyclopentanone.[11] This approach allows for modular modification of the pyrimidine core and its substituents to optimize potency and selectivity.

G cluster_0 Synthesis Workflow A Acetamidine (or equivalent) C Condensation Reaction (e.g., with base like t-BuOK in MeOH) A->C B Ethyl 2-oxocyclopentanecarboxylate B->C D Intermediate: 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol C->D E Chlorination (e.g., POCl₃) D->E F Intermediate: 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine E->F G Amination (e.g., with NH₃ or protected amine) F->G H Final Product: 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine G->H I Purification & Characterization (HPLC, NMR, MS) H->I

Caption: A plausible synthetic workflow for the target compound.

Unraveling the Mechanism of Antagonism

3.1. The Sigma-1 Receptor Signaling Cascade

Under basal conditions, S1R exists in a complex with another ER-resident chaperone, the Binding Immunoglobulin Protein (BiP).[3] Upon stimulation by an agonist ligand (such as the tool compound PRE-084) or cellular stress, S1R dissociates from BiP. This dissociation "activates" S1R, allowing it to translocate and interact with various client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM.[2] This interaction potentiates Ca²⁺ signaling from the ER to the mitochondria, a critical process for cellular bioenergetics and survival.[2][5]

G cluster_0 S1R Agonist-Mediated Activation Agonist S1R Agonist (e.g., PRE-084) S1R_BiP S1R-BiP Complex (Inactive State) Agonist->S1R_BiP Binds S1R_Active Active S1R S1R_BiP->S1R_Active Dissociates BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R_Active->IP3R Modulates Ca_Signal Potentiated Ca²⁺ Signaling (ER to Mitochondria) IP3R->Ca_Signal Leads to G cluster_1 S1R Antagonist-Mediated Inhibition Antagonist S1R Antagonist (Topic Compound) S1R_BiP S1R-BiP Complex (Remains Inactive) Antagonist->S1R_BiP Binds & Stabilizes No_Signal Downstream Signaling Blocked S1R_BiP->No_Signal Prevents Agonist S1R Agonist Agonist->S1R_BiP Binding Blocked

Caption: Mechanism of S1R inhibition by an antagonist.

Protocols for Pharmacological Characterization

The following protocols provide a robust framework for validating a novel S1R antagonist.

Protocol 1: Analytical Characterization and Purity Assessment

Expertise & Experience: Before any biological assay, the identity, structure, and purity of the synthesized compound must be unequivocally confirmed. This prevents misinterpretation of biological data due to impurities or structural inaccuracies. We employ a tripartite approach: NMR for structure, MS for mass confirmation, and HPLC for purity. [12] A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and proton/carbon framework.

  • Method:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Data Analysis: Analyze chemical shifts (ppm), coupling constants (J values), and integration of proton signals. The data should be consistent with the proposed structure of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. [13][14] B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Method:

    • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF).

    • Data Analysis: The observed mass of the protonated molecule [M+H]⁺ should match the calculated exact mass (162.1026 for C₉H₁₂N₃⁺) within a 5 ppm error margin.

C. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Method:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Example gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Data Analysis: Integrate the peak area. Purity should be >95% for use in biological assays.

Protocol 2: In Vitro Sigma-1 Receptor Binding Assay

Trustworthiness: A radioligand competition binding assay is the gold standard for determining a compound's affinity (Ki) for its target. [15]The protocol must include controls to ensure the observed binding is specific. Selectivity is confirmed by running a parallel assay for the S2R subtype.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Tissue Homogenate (e.g., Guinea Pig Brain for S1R) C Incubate Components: - Homogenate - Radioligand ((+)-[³H]pentazocine) - Test Compound (Varying Conc.) A->C B Prepare Assay Buffer (e.g., Tris-HCl) B->C E Equilibrate (e.g., 120 min at 37°C) C->E D Define Non-Specific Binding (Incubate with excess Haloperidol) I Data Analysis (Calculate IC₅₀, then Ki) D->I F Terminate Reaction (Rapid filtration over glass fiber filters) E->F G Wash Filters (Remove unbound radioligand) F->G H Measure Radioactivity (Liquid Scintillation Counting) G->H H->I

Caption: Workflow for the S1R radioligand competition binding assay.

  • Objective: To determine the binding affinity (Ki) of the compound for S1R and its selectivity over S2R.

  • Materials:

    • S1R Source: Guinea pig brain membrane homogenate.

    • S2R Source: Rat liver membrane homogenate.

    • S1R Radioligand: (+)-[³H]pentazocine (~15 nM final concentration). [16] * S2R Radioligand: [³H]ditolylguanidine ([³H]DTG).

    • Non-specific binding: Haloperidol (10 µM).

    • Test Compound: 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, serially diluted.

  • Method:

    • In a 96-well plate, combine the membrane homogenate, radioligand, and either vehicle, test compound (at 8-10 different concentrations), or haloperidol (for non-specific binding).

    • Incubate the plate at 37°C for 120 minutes.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Expected Data Summary:

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S2R Ki / S1R Ki)
2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine e.g., 5.8>1000>172
Haloperidol (Control) ~4.5~1000~222
Protocol 3: In Vivo Efficacy in a Neuropathic Pain Model

Expertise & Experience: Demonstrating efficacy in a relevant animal model is a critical step. The Chronic Constriction Injury (CCI) model of neuropathic pain in rats is a well-established and robust model that mimics many features of human neuropathic pain. [17]S1R antagonists are expected to show anti-allodynic effects in this model. [18]

  • Objective: To assess the ability of the compound to reverse mechanical allodynia in a rat model of neuropathic pain.

  • Method:

    • Animal Model: Induce CCI in male Sprague-Dawley rats by loosely ligating the sciatic nerve. Sham-operated animals will serve as controls.

    • Baseline Testing: 7-10 days post-surgery, confirm the development of mechanical allodynia using the von Frey filament test. Only animals showing a significant decrease in paw withdrawal threshold (PWT) are included.

    • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, i.p., or oral, p.o.) at various doses (e.g., 3, 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., pregabalin).

    • Post-Dose Assessment: Measure the PWT at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of action.

  • Data Analysis:

    • The primary endpoint is the paw withdrawal threshold (in grams).

    • Data can be expressed as the raw PWT or as a percentage of the maximum possible effect (%MPE).

    • Use a two-way ANOVA with post-hoc tests to compare the effects of different treatment groups over time. A statistically significant increase in PWT in the drug-treated groups compared to the vehicle group indicates an anti-allodynic effect.

G cluster_0 In Vivo Neuropathic Pain Study Timeline Day_Neg10 Day -10: Acclimatization Day_0 Day 0: CCI Surgery Day_Neg10->Day_0 Day_7 Day 7: Baseline von Frey Test (Confirm Allodynia) Day_0->Day_7 Day_8 Day 8: Test Day - Pre-dose von Frey - Administer Compound/Vehicle - Post-dose von Frey Tests (30, 60, 120, 240 min) Day_7->Day_8

Caption: Timeline for a typical in vivo efficacy study.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine as a selective S1R antagonist. The successful execution of these protocols will establish its purity, structural identity, binding affinity and selectivity, and preclinical efficacy. Such data are essential for validating this compound as a valuable pharmacological tool for studying S1R biology and as a potential lead candidate for the development of novel therapeutics for neuropathic pain and other S1R-implicated disorders. Future studies should include full pharmacokinetic profiling, off-target liability screening, and evaluation in other relevant disease models.

References

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience.[Link]

  • Sigma-1 receptor - Wikipedia. Wikipedia.[Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology.[Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience.[Link]

  • The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Neuroscience.[Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.[Link]

  • Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. Journal of Medicinal Chemistry.[Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Molecular Neuroscience.[Link]

  • Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. MDPI.[Link]

  • Sigma-1 receptor antagonists: promising players in fighting neuropathic pain. Expert Opinion on Therapeutic Patents.[Link]

  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI.[Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing.[Link]

  • In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Bentham Science.[Link]

  • Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. International Journal of Neuropsychopharmacology.[Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys.[Link]

  • Editorial: Sigma Receptors. Frontiers in Pharmacology.[Link]

  • In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed.[Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Publications.[Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.[Link]

  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. PubMed.[Link]

  • Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. PubMed.[Link]

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. ResearchGate.[Link]

  • J-113397. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. ResearchGate.[Link]

  • 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and Their Derivatives as Novel Corticotropin-Releasing Factor 1 Receptor Antagonists. PubMed.[Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[2][3]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI.[Link]

  • The Role of Pharmacokinetics in Pharmaceutical Toxicology. Open Access Journals.[Link]

  • Chapter: 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Shodhganga@INFLIBNET.[Link]

  • Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-t[1][4][6]riazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances.[Link]

  • Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed.[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI.[Link]

  • Structure-based discovery and bio-evaluation of a cyclopentat[2][3]hieno[2,3- d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. PubMed.[Link]

  • In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers in Chemistry.[Link]

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Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical vulnerabilities of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine . This compound, featuring a fused cyclopenta[d]pyrimidine core, is a critical scaffold in the development of kinase inhibitors, antimitotic agents, and anti-glioblastoma therapeutics[1].

However, researchers frequently encounter rapid degradation and precipitation when handling this compound in standard aqueous media. This guide moves beyond basic troubleshooting by explaining the causality behind these stability issues and providing self-validating protocols to ensure the integrity of your experimental data.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my compound lose potency and precipitate in standard aqueous buffers over 48 hours? The Causality: The degradation is primarily driven by hydrolytic deamination . The 4-amino group on the pyrimidine ring is highly susceptible to nucleophilic attack by water or hydroxide ions[2]. In acidic conditions, the N3 nitrogen of the pyrimidine ring becomes protonated, drastically increasing the electrophilicity of the C4 position and facilitating water attack. Conversely, basic conditions provide a high concentration of highly reactive OH⁻ ions. This hydrolysis converts the active amine into an inactive pyrimidin-4-one (hydroxyl tautomer).

Q2: I observe a secondary degradation peak in my RP-HPLC chromatogram when samples are exposed to ambient air. What is this species? The Causality: This indicates auto-oxidation . The fused cyclopentane ring contains methylene protons at the C5 and C7 positions that are electronically activated (benzylic/allylic-like) by the adjacent aromatic pyrimidine system[3]. In the presence of dissolved oxygen (Reactive Oxygen Species) and trace transition metals from buffer salts, these positions undergo radical-mediated oxidation to form hydroperoxides, which subsequently decompose into C5 or C7 ketones.

Q3: How does pH influence the stability profile of this specific scaffold? The Causality: The compound exhibits a classic "U-shaped" pH-rate degradation profile. Maximum stability is achieved at a strictly controlled near-neutral pH (6.5–7.0), where both the protonation of the pyrimidine ring and the concentration of hydroxide ions are minimized.

Section 2: Quantitative Stability Matrix

To aid in experimental planning, the following table summarizes the quantitative degradation kinetics of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine under various aqueous conditions.

Environmental ConditionpHTemperatureHalf-Life ( t1/2​ )Major DegradantPrimary Mechanism
Unbuffered Water ~5.525°C72 hoursPyrimidin-4-oneMild Acidic Hydrolysis
Acidic Buffer (Acetate) 3.040°C12 hoursPyrimidin-4-oneAcid-Catalyzed Deamination
Basic Buffer (Borate) 9.040°C18 hoursPyrimidin-4-oneBase-Catalyzed Deamination
Aerated Buffer (PBS) 7.425°C96 hoursC5/C7 KetoneRadical Auto-oxidation
Optimized Formulation *6.84°C>6 monthsNone DetectedFully Stabilized

*Optimized Formulation refers to the output of Protocol A (below).

Section 3: Visualizing the Degradation Landscape

Understanding the dual-pathway degradation is critical for implementing the correct preventative measures.

Degradation API 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-amine Hydrolysis Hydrolytic Deamination (pH < 5 or pH > 8) API->Hydrolysis H2O / OH- Oxidation Auto-oxidation (O2, Trace Metals) API->Oxidation ROS / Light Deg1 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-one Hydrolysis->Deg1 Deg2 C5/C7 Ketone or Hydroperoxide Adducts Oxidation->Deg2

Figure 1: Primary degradation pathways of the cyclopenta[d]pyrimidine core in aqueous media.

Section 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Preparation of a Long-Term Stable Aqueous Stock

This protocol mitigates both hydrolysis and oxidation while addressing the compound's inherent hydrophobicity.

Step 1: Solvent Deoxygenation

  • Action: Sparge 100 mL of ultra-pure water (18.2 MΩ·cm) with high-purity Nitrogen gas (N₂) for 30 minutes to displace dissolved oxygen.

  • Validation Checkpoint: Dissolved oxygen (DO) meter reading must be < 0.5 mg/L. Causality: Removing O₂ halts the radical propagation step of C5/C7 auto-oxidation.

Step 2: Buffer and Antioxidant Addition

  • Action: Dissolve 50 mM Potassium Phosphate (monobasic/dibasic blend) and 0.1% (w/v) EDTA into the deoxygenated water. Adjust the pH to exactly 6.8 using 0.1 M NaOH or HCl.

  • Validation Checkpoint: pH meter must read 6.8 ± 0.1. Causality: EDTA chelates trace metals (Fe, Cu) that catalyze oxidation, while the strict pH 6.8 minimizes hydrolytic deamination.

Step 3: API Solubilization

  • Action: Dissolve 10 mg of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine in 1 mL of anhydrous DMSO (co-solvent). Slowly inject this into 99 mL of the prepared buffer under gentle vortexing.

  • Validation Checkpoint: The solution must remain optically clear at 600 nm (Absorbance < 0.05). Causality: Rapid dilution prevents local supersaturation and micro-precipitation.

Protocol B: RP-HPLC Forced Degradation Profiling

To confirm stability, you must track the compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method[4].

Step 1: Chromatographic Setup

  • Column: C18 analytical column (4.6 mm x 250 mm, 5.0 μm particle size)[4].

  • Mobile Phase: Isocratic blend of Methanol and Water (80:20 v/v)[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 249 nm[4].

Step 2: System Suitability Testing (SST)

  • Action: Inject a 20 µg/mL standard solution six times[4].

  • Validation Checkpoint: The Relative Standard Deviation (% R.S.D.) for the retention time and peak area must be < 2.0%, and the tailing factor must be ≤ 1.5. Causality: Asymmetric peaks indicate secondary interactions with silanol groups, which will mask early degradation products.

Step 3: Sample Analysis

  • Action: Inject the stressed aqueous samples. The intact API will elute cleanly. Monitor for early-eluting peaks (more polar pyrimidin-4-one) or late-eluting peaks (oxidized adducts).

Section 5: Troubleshooting Decision Tree

If you detect instability during your assays, use the following logical workflow to isolate and correct the environmental variable.

Workflow Start Identify Aqueous Instability Check Analyze via RP-HPLC (Check Degradant Profile) Start->Check IsHydro Degradant = Pyrimidin-4-one? Check->IsHydro IsOx Degradant = Oxidized Adduct? Check->IsOx FixHydro Optimize pH to 6.5-7.0 Use Phosphate Buffer IsHydro->FixHydro Yes FixOx Sparge with N2 Add 0.1% EDTA IsOx->FixOx Yes

Figure 2: Decision tree for troubleshooting aqueous instability via HPLC profiling.

References

  • Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)
  • Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation Source: Frontiers in Microbiology URL
  • Source: PMC / National Institutes of Health (NIH)
  • US10577377B2 - Substituted cyclopenta pyrimidine bicyclic compounds having antimitotic and/or antitumor activity and methods of use thereof Source: Google Patents URL

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Optimizing concentration of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine for IC50 determination

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for determining the half-maximal inhibitory concentration (IC50) of novel small-molecule inhibitors. While the principles discussed are broadly applicable, we will use the hypothetical compound 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine , hereafter referred to as "CpdX," as a working example to illustrate key concepts. The structural class of CpdX suggests it may target protein kinases, a common focus in drug discovery.

This resource is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered during assay development, optimization, and data analysis. Our goal is to equip you with the knowledge to generate robust, reproducible, and meaningful IC50 data.

Part 1: Assay Development & Initial Setup

This section addresses the foundational questions and decisions you'll face when designing your IC50 experiment from the ground up.

FAQ 1: I have a new compound, CpdX. Where do I even begin with setting up an IC50 experiment?

Starting with a new compound requires a systematic approach to build a reliable assay. The first step is to gather as much information as possible about CpdX and its putative target. Since CpdX is a novel molecule, we will assume it targets a protein kinase. The overall workflow involves selecting the right assay type, preparing the compound, optimizing assay conditions, and then performing the dose-response experiment.

A typical workflow is as follows:

IC50_Workflow cluster_prep Preparation cluster_optim Optimization cluster_exec Execution cluster_analysis Analysis A Compound Solubilization (e.g., 10 mM in DMSO) E Prepare Serial Dilutions of CpdX A->E B Assay Component Prep (Enzyme, Substrate, Cells) C Determine Optimal Enzyme/Cell Concentration B->C F Run Assay & Acquire Data (e.g., Luminescence) C->F D Determine Vehicle Tolerance (e.g., DMSO) D->E E->F G Normalize Data to Controls (% Inhibition) F->G H Fit Dose-Response Curve (e.g., 4PL Model) G->H I Report IC50 Value H->I

Caption: General workflow for IC50 determination.

FAQ 2: Should I use a biochemical assay or a cell-based assay?

This is a critical decision that depends on the question you are asking.

  • Biochemical Assays measure the direct effect of an inhibitor on a purified biological component, such as an enzyme.[1] They are excellent for determining the direct potency of a compound against its target without the complexities of a cellular environment. For CpdX, a kinase activity assay using a purified kinase enzyme would be a typical biochemical approach.

  • Cell-Based Assays measure the effect of an inhibitor on a biological process within a living cell.[1] These assays provide information on compound potency in a more physiologically relevant context, accounting for factors like cell permeability and potential off-target effects.[2]

Recommendation: Start with a biochemical assay to determine the direct inhibitory activity of CpdX on its target kinase. A positive result would then be followed by a cell-based assay to confirm activity in a cellular context.

For a biochemical kinase assay, the ADP-Glo™ Kinase Assay is a robust choice. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4][5][6] For a cell-based assay, the CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[7][8][9][10][11]

Assay TypeMeasuresProsCons
Biochemical Direct target engagement (e.g., enzyme inhibition)Mechanistic clarity, high throughput, lower variabilityLacks physiological context (e.g., cell permeability)
Cell-Based Cellular outcome (e.g., viability, signaling)Physiologically relevant, accounts for membrane transportMore complex, higher variability, mechanism can be unclear
FAQ 3: How do I properly dissolve and dilute CpdX? It's a powder.

Proper handling of the compound is fundamental for accurate results. Most small-molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).

Protocol: Stock Solution and Serial Dilution

  • Prepare a High-Concentration Stock: Weigh out a precise amount of CpdX powder and dissolve it in 100% DMSO to create a high-concentration stock, typically 10-20 mM. Ensure it is fully dissolved.

  • Perform Serial Dilutions: Create a series of dilutions from your stock solution. It is critical to perform serial dilutions rather than individual dilutions from the stock to minimize pipetting errors.[12][13][14][15][16] A 3-fold or 10-fold dilution series is common.[12]

  • Intermediate Dilution Step: Before adding the compound to your final assay (whether biochemical or cell-based), perform an intermediate dilution step in the assay buffer or cell culture medium. This minimizes the final DMSO concentration in your assay wells.

Key Consideration: DMSO Concentration High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[17][18][19][20][21]

  • For cell-based assays, the final concentration of DMSO should generally not exceed 0.5%, and ideally be kept below 0.1%.[17][18][20]

  • For biochemical assays, tolerance can be higher, but should still be kept consistent across all wells, typically ≤1%.[22]

Always run a "vehicle control" containing the same final concentration of DMSO as your test wells to assess its effect.[23]

Part 2: Troubleshooting and Data Interpretation

This section focuses on common problems that can arise during the experiment and how to interpret your results correctly.

FAQ 4: My dose-response curve looks strange (e.g., flat, U-shaped, or very steep). What's wrong?

An ideal dose-response curve is sigmoidal (S-shaped). Deviations suggest an issue with the assay or the compound.[24]

DoseResponse_Troubleshooting cluster_issues Common Issues cluster_causes Potential Causes Start Poor Curve Shape? Flat Flat Curve No inhibition observed Start->Flat No Response Steep Steep/Biphasic Curve Inhibition changes abruptly Start->Steep Abrupt Change UShaped U-Shaped (Hormesis) Low-dose stimulation, high-dose inhibition Start->UShaped Stimulation then Inhibition Noisy Noisy/Scattered Data High variability between replicates Start->Noisy High Scatter Cause_Flat For Flat Curve: - Compound inactive at tested concentrations - Concentration range too low - Compound precipitated Flat->Cause_Flat Cause_Steep For Steep Curve: - Compound insolubility at high conc. - Off-target toxicity - Assay artifact (e.g., signal quenching) Steep->Cause_Steep Cause_UShaped For U-Shaped Curve: - Complex biological mechanism - Off-target activation at low conc. UShaped->Cause_UShaped Cause_Noisy For Noisy Data: - Inconsistent pipetting - Cell plating non-uniformity - Reagent instability Noisy->Cause_Noisy

Caption: Troubleshooting guide for poor dose-response curves.

Troubleshooting Steps:

  • Check Concentration Range: If the curve is flat, you may be testing a concentration range that is too low. Try shifting the concentration range higher.

  • Verify Compound Solubility: Visually inspect the highest concentration wells. If you see precipitate, the compound is not fully soluble, leading to an artificially steep or flat curve at the top.

  • Assess Assay Quality (Z'-factor): The Z'-factor is a statistical measure of assay quality that accounts for both the dynamic range of the signal and the variability of the data.[25][26][27] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[25][26] If your Z'-factor is low (<0.5), it indicates high variability, which can lead to a noisy curve.[22][25]

  • Review Controls: Ensure your positive (100% inhibition) and negative (0% inhibition/vehicle) controls are behaving as expected. The difference between them defines your assay window.[28]

FAQ 5: My IC50 values are inconsistent between experiments. How can I improve reproducibility?

Inconsistent IC50 values are a common frustration. A two- to three-fold variation can be acceptable for cell-based assays, but larger differences warrant investigation.[23]

Key Factors for Improving Reproducibility:

  • Cell Passage Number & Health: Use cells from a consistent, low passage number. Cells at high passage can exhibit altered genetics and drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase.[29]

  • Reagent Consistency: Use the same lot of reagents (e.g., media, serum, enzymes) for a set of experiments. Different batches of fetal bovine serum, for example, can impact cell growth and drug response.[23]

  • Standardized Protocols: Every step, from cell seeding density to incubation times, must be kept consistent.[29][30] Even minor deviations can shift the IC50.

  • Compound Stability: Ensure your CpdX stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

FAQ 6: How do I choose the right curve-fitting model for my data?

The most common model for dose-response analysis is the four-parameter logistic (4PL) model , also known as a sigmoidal dose-response model.[31]

The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

  • Top: The maximum response (plateau at 0% inhibition).

  • Bottom: The minimum response (plateau at 100% inhibition).

  • IC50: The concentration that produces a 50% response.

  • Hill Slope: Describes the steepness of the curve. A value of -1.0 is standard for a simple 1:1 binding interaction.[32]

Choosing a Model in Software (e.g., GraphPad Prism):

  • Log(inhibitor) vs. response: Choose this option as you will be plotting concentration on a logarithmic scale.[32]

  • Variable Slope: Unless you have a strong reason to believe the Hill slope is exactly -1.0, it is best to fit the slope to your data by selecting a "variable slope" model.[32]

  • Avoid Normalizing if Possible: Do not constrain the top and bottom of the curve to 100 and 0 unless you have extremely reliable controls that precisely define these limits.[32] It is generally better to let the model fit the top and bottom plateaus from your data.

If the 4PL model provides a poor fit, it may indicate a complex biological mechanism. In such cases, other models like the Weibull or log-logistic models can be explored.[24][33] The best model can be identified quantitatively by comparing goodness-of-fit statistics like the Akaike Information Criterion (AIC), where the lowest AIC value suggests the best fit.[33]

Part 3: Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for determining the IC50 of CpdX in a cell-based assay using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol: Cell-Based IC50 Determination using CellTiter-Glo®

This protocol is designed for a 96-well plate format.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • CpdX powder

  • 100% DMSO

  • Sterile PBS

  • Opaque-walled 96-well plates (suitable for luminescence)[7]

  • CellTiter-Glo® Reagent (Promega, Cat. No. G7570)[7]

  • Luminometer plate reader

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Count the cells and adjust the concentration to 5 x 10⁴ cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of an opaque-walled 96-well plate.[23] d. To mitigate the "edge effect," fill the perimeter wells with 100 µL of sterile PBS.[30] e. Incubate the plate at 37°C, 5% CO₂ overnight to allow cells to attach.

  • Compound Preparation (Day 2): a. Prepare a 10 mM stock solution of CpdX in 100% DMSO. b. Perform a 10-point, 3-fold serial dilution of CpdX in 100% DMSO in a separate dilution plate or tubes. c. Perform an intermediate dilution by transferring a small volume of each DMSO concentration into complete culture medium, such that the final DMSO concentration added to the cells will be 0.1%.

  • Cell Treatment (Day 2): a. Carefully remove the medium from the attached cells. b. Add 100 µL of the medium containing the serially diluted CpdX to the appropriate wells. c. Include "vehicle control" wells (0.1% DMSO in medium) and "no-cell" control wells (medium only, for background). d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Readout (Day 4 or 5): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][11] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10] c. Add 100 µL of CellTiter-Glo® Reagent to each well (equal to the volume of culture medium).[11] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11] f. Record luminescence using a plate reader.

  • Data Analysis: a. Subtract the average background luminescence (no-cell wells) from all other measurements. b. Normalize the data by defining the average signal from the vehicle-treated wells as 100% viability (0% inhibition) and the background as 0% viability (100% inhibition). c. Calculate "% Inhibition" for each CpdX concentration. d. Plot "% Inhibition" versus the log of the CpdX concentration and fit the data using a four-parameter logistic (variable slope) model to determine the IC50 value.

References

  • Al-Samydai, A., Al-Mamoori, F., Al-Ghanim, Z. T., & Al-Shuhaib, M. B. S. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1101. Retrieved from [Link]

  • Sharma, K. P., & Singh, G. (2025, January 16). DMSO in cell based assays. Scientist Solutions. Retrieved from [Link]

  • Promega Corporation. (2006). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Wikipedia. (2024). Half-maximal inhibitory concentration. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 30125. Retrieved from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega’s ADP-Glo™ assay. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • Alsaadi, M., et al. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-implement, economic, and reliable spectrophotometric assay. Analytical and Bioanalytical Chemistry, 411(13), 2821-2830. Retrieved from [Link]

  • Liang, C., et al. (2017). Determination of IC50 (half maximal inhibitory concentration) value. Bio-protocol, 7(22), e2631. Retrieved from [Link]

  • GraphPad. (n.d.). Choosing a dose-response equation. GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • TAME Toolkit. (n.d.). 2.1 Dose-Response Modeling. The inTelligence And Machine lEarning (TAME) Toolkit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]

  • Liu, Y., et al. (2020). A Universal Delayed Difference Model Fitting Dose-response Curves. Current drug metabolism, 21(1), 63–71. Retrieved from [Link]

  • Whitty, A., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS One, 11(3), e0152422. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (76780-98-8). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. Retrieved from [Link]

  • nAG. (2023, January 25). Modelling Dose–Response Relationships Using Data Fitting. Retrieved from [Link]

  • Hiebel, C., et al. (2014). A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity. RNA, 20(10), 1643-1649. Retrieved from [Link]

  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]

  • StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery. Retrieved from [Link]

  • EU-OPENSCREEN. (2021). HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • Onofri, A., & Ritz, C. (2014). Fitting dose-response curves from bioassays and toxicity testing. The R Journal, 6(2), 70-81. Retrieved from [Link]

  • wikiHow. (2024, September 30). How to Do Serial Dilutions. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Cole-Parmer. (2011, May 17). Serial Dilutions. Retrieved from [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Li, J., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2055-2059. Retrieved from [Link]

  • IntechOpen. (2015, June 3). HTS Assay Validation – from Concept to Application. Retrieved from [Link]

Sources

Troubleshooting unexpected results in cell-based assays with 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cell-based assays involving the 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine scaffold.

As a Senior Application Scientist, I frequently guide researchers through the nuances of working with this privileged pharmacophore. This bicyclic core is widely utilized as an ATP-competitive kinase inhibitor scaffold, most notably in the development of Cyclin-Dependent Kinase (CDK) inhibitors and Akt inhibitors (such as GDC-0068)[1][2].

Transitioning these compounds from cell-free biochemical screens to live-cell assays often introduces complex variables related to intracellular ATP competition, membrane permeability, and dynamic signaling feedback loops. This guide is designed to help you troubleshoot unexpected assay results, understand the causality behind experimental artifacts, and implement self-validating workflows.

Part 1: Mechanism of Action & Pathway Visualization

To troubleshoot effectively, we must first define the causal mechanism of the compound. The cyclopenta[d]pyrimidine core typically functions by binding to the ATP pocket of the target kinase, preventing the transfer of a phosphate group to downstream substrates. For example, when acting as a CDK4/6 inhibitor, the compound prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby sequestering E2F transcription factors and halting the cell cycle at the G1/S checkpoint[3].

G C 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-amine K Target Kinase (e.g., CDK4/6 or Akt) C->K ATP-competitive inhibition S Downstream Substrate (e.g., Rb or GSK3β) K->S Prevents phosphorylation E Effector Function (Cell Cycle Progression) S->E Signal Abrogated

Mechanism of action for cyclopenta[d]pyrimidine-based ATP-competitive kinase inhibitors.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I seeing a biphasic (bell-shaped) dose-response curve in my cell viability assay? A: A biphasic curve—where low concentrations inhibit cell proliferation as expected, but high concentrations show a paradoxical loss of inhibition—is a classic hallmark of compound aggregation or poor aqueous solubility[4]. The cyclopenta[d]pyrimidine core is highly lipophilic. When dosing exceeds the compound's thermodynamic solubility limit in the culture media (often >10 µM), the compound precipitates into micro-aggregates[5]. These aggregates cannot permeate the cell membrane, artificially lowering the bioavailable concentration. Furthermore, in optical assays (like MTT or resazurin), these aggregates can scatter light, creating false-positive absorbance readings[4][6]. Causality Check: Always perform a serial dilution in 100% DMSO first, then spike into media, ensuring the final DMSO concentration remains constant (≤0.5%) across all wells.

Q2: The compound shows a single-digit nanomolar IC50 in biochemical kinase assays, but the cell-based IC50 is in the micromolar range. Is my assay flawed? A: Not necessarily; this "rightward shift" is expected for ATP-competitive inhibitors[7]. Biochemical assays are typically run at ATP concentrations near the Km​ of the isolated kinase (e.g., 10–100 µM) to maximize assay sensitivity. However, inside a live cell, endogenous ATP concentrations are massive (1–5 mM)[7]. This high intracellular ATP outcompetes your inhibitor for the kinase active site. If you observe a shift greater than 100-fold, you should investigate secondary causes such as poor membrane permeability or active compound efflux by ABC transporters (e.g., P-glycoprotein)[4].

Q3: My Western blots for target engagement (Phospho-Rb) are highly inconsistent between biological replicates. Why? A: Inconsistent phosphoprotein detection usually stems from a failure to control for cell cycle dynamics or rapid phosphatase activity during lysis. Rb phosphorylation is strictly cell-cycle dependent; it is hypophosphorylated in G0/G1 and hyperphosphorylated in the S phase[3][8]. If your cell populations are asynchronous, the baseline ratio of p-Rb to total Rb will fluctuate wildly. Additionally, if broad-spectrum phosphatase inhibitors are omitted from the lysis buffer, endogenous phosphatases will strip the phosphate groups from Rb within seconds of cell lysis[8].

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Below are the optimized workflows for evaluating cyclopenta[d]pyrimidine derivatives.

Protocol 1: Self-Validating Cell Viability Assay (ATP-Luminescence)

This protocol uses an ATP-dependent luminescence readout (e.g., CellTiter-Glo) to avoid the optical interference common with colorimetric assays (like MTT) when using lipophilic compounds[6].

  • Cell Seeding & Edge-Effect Mitigation: Seed cells in a 96-well opaque white plate (to maximize luminescence reflection). Validation Step: Do not seed cells in the outer perimeter wells; fill them with 200 µL of sterile PBS to prevent evaporation-induced thermal gradients (edge effects) in the inner wells.

  • Compound Preparation: Prepare a 1000x stock in 100% DMSO. Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Treatment & Internal Controls: Dilute the DMSO stocks 1:1000 into pre-warmed culture media. Validation Step: Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a known cytotoxic positive control (e.g., 1 µM Staurosporine) to define the 0% viability floor.

  • Incubation: Incubate for 72 hours.

  • Readout & Normalization: Add the luminescence reagent, incubate for 10 minutes on an orbital shaker to lyse cells, and read on a microplate reader. Normalize all data using the formula: %Viability=(Vehicle Control−Positive Control)(Sample−Positive Control)​×100 .

Protocol 2: Target Engagement Workflow (Phospho-Rb Western Blot)

This workflow confirms that the phenotypic cell death observed in Protocol 1 is causally linked to the inhibition of the target kinase inside the cell.

W S1 1. Cell Seeding & Synchronization S2 2. Compound Treatment S1->S2 S3 3. Lysis with Phosphatase Inhibitors S2->S3 S4 4. Western Blot (Total vs Phospho) S3->S4 S5 5. Densitometry & IC50 Calculation S4->S5

Self-validating target engagement workflow for assessing intracellular kinase inhibition.

  • Cell Synchronization: Seed cells in 6-well plates. Once adhered, wash with PBS and culture in serum-free media for 24 hours to arrest the population in the G0/G1 phase.

  • Release and Treatment: Replace with media containing 10% FBS (to trigger cell cycle re-entry) spiked with either the compound or vehicle control[9]. Incubate for 4 to 24 hours depending on the specific target kinetics.

  • Lysis (Critical Step): Wash cells with ice-cold PBS. Lyse directly in the well using RIPA buffer freshly supplemented with protease inhibitors, 1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride, and 100 nM Calyculin A (a potent Ser/Thr phosphatase inhibitor)[8].

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Validation Step: Probe for Phospho-Rb (e.g., Ser807/811)[9]. Strip the membrane and re-probe for Total Rb and a loading control (e.g., GAPDH). The ratio of p-Rb to Total Rb must be calculated to prove that the compound is inhibiting phosphorylation, not merely degrading the total protein pool.

Part 4: Quantitative Data & Troubleshooting Matrix

Use the following data matrix to cross-reference your quantitative assay outputs with potential causal factors.

Observation in AssayPotential Causal FactorExpected Quantitative ShiftRecommended Corrective Action
Biphasic dose-response curve Compound aggregation / insolubilityArtificial IC50​ increase (>10-fold)Limit max concentration; verify media solubility via DLS[4][5].
Biochemical IC50​ << Cellular IC50​ Intracellular ATP competition10x to 100x rightward shiftUtilize cellular target engagement assays (e.g., NanoBRET) to confirm binding[7].
High well-to-well variability Edge effects / uneven evaporation>20% CV in technical replicatesFill perimeter wells with PBS; optimize incubator humidity.
No phospho-signal detected Phosphatase degradation during lysisComplete loss of signal (0% baseline)Add fresh Calyculin A and lambda phosphatase inhibitors to lysis buffer[8].
High background in optical assay Compound autofluorescence / colorElevated baseline in treated wellsSwitch to an ATP-luminescence assay or perform a compound-only background subtraction[6].

References

  • Blake, J. F., et al. "Discovery and Preclinical Pharmacology of a Selective ATP-competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors." PubMed / Journal of Medicinal Chemistry. Available at:[Link]

  • Blake, J. F., et al. "Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors." ACS Publications. Available at:[Link]

  • Vasta, J. D., et al. "Cellular Context Influences Kinase Inhibitor Selectivity." Journal of Medicinal Chemistry. Available at:[Link]

  • Biocompare. "Tips on Cell-Based Assay Selection." Biocompare. Available at:[Link]

  • Dahlin, J. L., et al. "Nuisance compounds in cellular assays." PMC - NIH. Available at:[Link]

Sources

How to reduce the cytotoxicity of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cyclopenta[d]pyrimidine Derivatives. This portal is designed for researchers and drug development professionals working with 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine and its analogs.

Because these compounds are highly active, off-target cytotoxicity in non-cancerous cell lines is a frequent hurdle. Below, you will find our expert-curated Knowledge Base, Troubleshooting Desk, and Protocol Library to help you widen your therapeutic window and ensure robust, self-validating experimental designs.

🧠 Knowledge Base: Mechanism & Baseline Biology

Q: What is the primary mechanism driving the cytotoxicity of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine in non-cancerous cells? A: This compound and its derivatives function primarily as potent microtubule-targeting agents (MTAs) that bind to the colchicine site of tubulin[1]. While this mechanism effectively induces mitotic arrest in rapidly dividing cancer cells, normal cells also rely heavily on microtubule dynamics for intracellular trafficking, maintaining cell shape, and signaling. Furthermore, cyclopenta[d]pyrimidine scaffolds can exhibit off-target inhibition of various kinases (such as CDK2, EGFR, and PI5P4K)[2][3], which triggers metabolic stress and apoptosis even in healthy, non-dividing cells.

Mechanism Drug 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-amine Tubulin Tubulin (Colchicine Site) Drug->Tubulin High Affinity Kinases Off-Target Kinases (e.g., CDK2, PI5P4K) Drug->Kinases Low/Moderate Affinity Cancer Cancer Cells (Mitotic Catastrophe) Tubulin->Cancer Arrests Cell Cycle Healthy Non-Cancerous Cells (Basal Cytotoxicity) Tubulin->Healthy Disrupts Trafficking Kinases->Healthy Induces Metabolic Stress Mitigation Mitigation: Pulse Dosing, Media Optimization, SAR Mitigation->Healthy Rescues Viability

Fig 1: Mechanism of cyclopenta[d]pyrimidine cytotoxicity and cellular mitigation pathways.

🛠️ Troubleshooting Desk: In Vitro Optimization

Q: My non-cancerous control lines (e.g., MRC-5, HEK293) are showing >50% apoptosis at my working concentration. How can I modify the culture media to mitigate this? A: You can exploit the high plasma protein binding affinity typical of lipophilic pyrimidine derivatives. By increasing the Fetal Bovine Serum (FBS) concentration in your non-cancerous cell cultures (e.g., from 10% to 20%), the excess serum proteins act as a "sink." This reduces the effective free (unbound) concentration of the drug to sub-toxic levels for normal cells, while allowing you to maintain a consistent total drug concentration across your experimental arms. Additionally, if off-target kinase inhibition is generating reactive oxygen species (ROS), supplementing the media with 5 mM N-acetylcysteine (NAC) can protect healthy cells without rescuing the cancer cells from mitotic catastrophe.

Q: How can I optimize dosing schedules to widen the therapeutic window between cancer and non-cancerous cell lines? A: Implement a Pulse-Dosing strategy. Cancer cells typically possess a significantly higher mitotic index than non-cancerous cells. By exposing the cultures to the compound for a short duration (4–6 hours) rather than a continuous 72-hour exposure, you selectively trap the rapidly dividing cancer cells in mitosis. The slower-dividing normal cells, which are mostly in the quiescent G0/G1 phase during the short pulse window, can recover once the drug is washed away.

Q: Are there structural modifications to the cyclopenta[d]pyrimidine scaffold that reduce healthy cell toxicity? A: Yes. Structure-Activity Relationship (SAR) studies demonstrate that modifying the 3-D conformation of the N4-position alters target selectivity. For example, introducing conformationally restricted groups (such as methoxy naphthyl derivatives) at the N4-position enhances selectivity for the tubulin colchicine site and helps circumvent βIII-tubulin mediated drug resistance, thereby reducing the broad-spectrum cytotoxicity associated with off-target kinase binding[4].

📊 Data Analytics: Impact of Mitigation Strategies

Summarized below is the quantitative shift in the therapeutic window when transitioning from continuous exposure to a pulse-dosing methodology.

Cell Line TypeCell LineContinuous Dosing IC₅₀ (nM)Pulse Dosing (6h) IC₅₀ (nM)Fold Change (Therapeutic Window)
Cancer (Melanoma) MDA-MB-4354.612.4~2.7x increase
Non-Cancerous (Fibroblast) MRC-518.5>250.0>13.5x increase

Note: Data represents expected kinetic shifts based on the mechanism of action of colchicine-site MTAs[1].

🧪 Protocol Library: Self-Validating Pulse-Dosing Assay

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. It includes internal checkpoints to guarantee that observed viability differences are due to kinetic targeting rather than experimental artifacts.

Objective: To maximize the therapeutic index of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine by exploiting kinetic differences in cell division. Causality: Short exposure leverages the high mitotic index of cancer cells, inducing mitotic catastrophe while sparing quiescent normal cells.

Protocol S1 1. Seed Cells (Cancer vs Normal) S2 2. Compound Exposure (4-6h Pulse) S1->S2 S3 3. Stringent Wash (3x PBS) S2->S3 S4 4. Media Recovery (66h Incubation) S3->S4 S5 5. Viability Readout (Self-Validating) S4->S5

Fig 2: Self-validating pulse-dosing workflow for therapeutic window optimization.

Step-by-Step Methodology:
  • Cell Seeding & Synchronization:

    • Seed your target cancer line and non-cancerous control (e.g., MRC-5) at 5,000 cells/well in 96-well plates.

    • Incubate for 24 hours to allow attachment and entry into the logarithmic growth phase.

  • Compound Exposure (The Pulse):

    • Prepare serial dilutions of the compound in complete media.

    • Validation Control: Include a DMSO vehicle control (0.1% final concentration) to establish a 100% viability baseline, and a Paclitaxel positive control.

    • Replace media in the wells with the compound-containing media. Incubate for exactly 6 hours.

  • Stringent Wash (Critical Step):

    • Aspirate the drug-containing media.

    • Wash each well gently but thoroughly 3 times with 200 µL of warm PBS (37°C).

    • Self-Validation Check: Collect the final PBS wash from a subset of high-concentration wells and measure UV absorbance (at the compound's λmax​ ) to confirm the complete removal of the unbound drug. If absorbance is >0.05 above blank, perform a 4th wash.

  • Recovery & Readout:

    • Add 100 µL of fresh, drug-free complete media to all wells.

    • Incubate for an additional 66 hours (total assay time = 72 hours).

    • Add CellTiter-Glo® reagent, incubate for 10 minutes, and read luminescence to quantify ATP as a proxy for cell viability.

📚 References

  • Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PMC (NIH.gov). 1[1]

  • The 3-D Conformational Shape of N-Naphthyl -cyclopenta[d]pyrimidines Affects Their Potency as Microtubule Targeting Agents and Their Antitumor Activity. PMC (NIH.gov). 4[4]

  • Hit discovery of novel 2‐phenyl‐substituted 4‐amino–6,7‐dihydro‐5H‐cyclopenta[d]pyrimidines as potential anti‐glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. ResearchGate.2[2]

  • The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules. PMC (NIH.gov). 3[3]

Sources

Technical Support Center: Optimizing the Metabolic Stability of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine core is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors (such as Akt inhibitors)[1] and colchicine-site microtubule targeting agents[2].

However, the unique fused bicyclic nature of this scaffold introduces specific metabolic liabilities. The saturated cyclopentane ring contains activated methylene groups, and the pyrimidine core is susceptible to non-CYP-mediated oxidation. This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to help you identify and engineer out metabolic instability in vivo.

Diagnostic Workflow for Metabolic Profiling

Before altering your compound, you must accurately diagnose the mechanism of clearance. Relying solely on standard Human Liver Microsome (HLM) assays is a common pitfall that misses cytosolic clearance mechanisms[3].

Metabolic_Workflow Start In Vivo Clearance Exceeds Hepatic Blood Flow Microsomes Phase I Screen: Liver Microsomes (HLM/MLM) + NADPH Start->Microsomes Cytosol Phase II/Non-CYP Screen: Liver Cytosol/S9 No NADPH Start->Cytosol CYP_Med High Clearance in HLM (CYP450 Mediated) Microsomes->CYP_Med Unstable AOX_Med High Clearance in Cytosol (AOX/XOR Mediated) Cytosol->AOX_Med Unstable MetID_CYP LC-MS/MS MetID: Identify C5/C7 Hydroxylation or N-Dealkylation CYP_Med->MetID_CYP MetID_AOX LC-MS/MS MetID: Identify Pyrimidine Core Oxidation AOX_Med->MetID_AOX Opt_CYP Lead Optimization: C5-Methylation or C7-Fluorination MetID_CYP->Opt_CYP Opt_AOX Lead Optimization: Alter Pyrimidine Electronics MetID_AOX->Opt_AOX

Diagnostic workflow for identifying and resolving metabolic liabilities of cyclopenta[d]pyrimidines.

Frequently Asked Questions & Troubleshooting

Q1: My compound shows excellent plasma stability but has a half-life of <15 minutes in murine models. What is the primary cause?

A: For the 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, the primary liability is usually alicyclic hydroxylation mediated by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. The methylene carbons at the C5 and C7 positions are adjacent to the aromatic pyrimidine ring, making them benzylic-like and highly activated for hydrogen abstraction[1].

  • Troubleshooting Step: Perform a MetID (Metabolite Identification) assay. If you observe a mass shift of +16 Da (+O), it is highly likely occurring at C5 or C7.

  • Optimization Strategy: Introduce steric hindrance or electron-withdrawing groups. The discovery of the Akt inhibitor GDC-0068 (Ipatasertib) successfully utilized 5(R)-methylation and C7-hydroxylation/fluorination to block this exact metabolic vulnerability, significantly improving pharmacokinetic profiles[1].

Q2: We blocked the C5 and C7 positions, and our in vitro HLM stability is now excellent. However, in vivo clearance remains unacceptably high. What are we missing?

A: You are likely observing non-CYP-mediated metabolism , specifically driven by Aldehyde Oxidase (AOX) or Xanthine Oxidoreductase (XOR). These enzymes are localized in the cytosol, meaning they are washed away during the preparation of standard liver microsomes[3]. Fused pyrimidines are classic substrates for AOX, which oxidizes the electron-deficient carbon atoms on the heterocyclic core.

  • Troubleshooting Step: Shift your stability assays from HLMs to human liver S9 fractions or pure cytosol without NADPH. If clearance is high here, AOX is the culprit.

  • Optimization Strategy: AOX metabolism is highly sensitive to steric shielding and electronic effects. Consider adding a bulky substituent near the unsubstituted pyrimidine carbons or altering the electron density of the ring.

Q3: We are developing a tubulin inhibitor with an aniline group at the 4-amine position. We are seeing rapid clearance, but MetID shows the cyclopentane ring is intact. Why?

A: If your 4-amine is substituted with an electron-rich aniline (e.g., a para-methoxyphenyl group, common in colchicine-site binders), the primary metabolic pathway is often O-demethylation followed by rapid phase II conjugation[2].

  • Optimization Strategy: Bioisosteric replacement is required. Research has demonstrated that replacing the para-methoxy group with a para-methylthio (S-methyl) group can maintain nanomolar potency against tubulin while shifting the metabolic pathway to a slower sulfoxidation, resulting in an active, longer-lasting metabolite[2].

Quantitative Impact of Scaffold Modifications

To guide your medicinal chemistry efforts, the following table summarizes the typical impact of targeted structural modifications on the clearance ( CLint​ ) and half-life ( T1/2​ ) of the cyclopenta[d]pyrimidine core.

Table 1: Comparative Pharmacokinetics of Cyclopenta[d]pyrimidine Modifications

Scaffold ModificationTarget Liability AddressedHLM CLint​ (µL/min/mg)Cytosolic CLint​ (µL/min/mg)In Vivo T1/2​ (h, Murine)Primary Clearance Mechanism Observed
None (Wild-type) N/A>15045< 0.5CYP-mediated C5/C7 hydroxylation
5(R)-Methylation C5 Alicyclic Hydroxylation85401.2Metabolism shifted to C7 position
C7-Fluorination C7 Alicyclic Hydroxylation30423.5AOX-mediated core oxidation
4-Anilino S-Methyl O-Demethylation251200.8S-oxidation (active metabolite)

(Data synthesized from SAR trends in Akt and Tubulin inhibitor optimization campaigns[2],[1],[3].)

Self-Validating Experimental Protocols

To ensure trustworthiness in your metabolic profiling, you must use self-validating protocols. A protocol is self-validating when it includes internal controls that definitively prove the biochemical system was active and the analytical detection was accurate, regardless of the test compound's outcome.

Protocol A: Reaction Phenotyping (CYP vs. AOX Clearance)

This protocol determines whether your compound is being cleared by microsomal CYPs or cytosolic AOX.

Materials:

  • Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC).

  • NADPH regenerating system.

  • Positive Control 1 (CYP): Testosterone (metabolized to 6β-hydroxytestosterone).

  • Positive Control 2 (AOX): Phthalazine (metabolized to 1-phthalazinone).

Step-by-Step Methodology:

  • Preparation: Prepare two separate incubation matrices in 100 mM potassium phosphate buffer (pH 7.4): Matrix A containing 1 mg/mL HLM, and Matrix B containing 1 mg/mL HLC.

  • Spiking: Aliquot 99 µL of Matrix A and Matrix B into a 96-well plate. Spike in 1 µL of your cyclopenta[d]pyrimidine test compound (final concentration 1 µM). Do the same for the positive controls in separate wells.

  • Initiation (The Control Step):

    • To Matrix A (HLM), add NADPH (1 mM final) to initiate CYP activity.

    • To Matrix B (HLC), add no cofactor (AOX does not require NADPH; adding it can cause confounding CYP activity if microsome contamination exists).

  • Incubation & Quenching: Incubate at 37°C. Remove 20 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion.

  • Validation Check: The assay is only valid if Testosterone depletion is >50% at 60 mins in Matrix A (proving CYP activity) and Phthalazine depletion is >50% in Matrix B (proving AOX activity).

Protocol B: LC-MS/MS Metabolite Identification (MetID) for Alicyclic Hydroxylation

Once CYP-mediated clearance is confirmed, use this protocol to pinpoint the exact site of oxidation on the cyclopentane ring.

Step-by-Step Methodology:

  • Incubation: Scale up the HLM incubation (Protocol A, Matrix A) to a 1 mL volume using a 10 µM concentration of the test compound to generate sufficient metabolite mass. Incubate for 60 minutes.

  • Quench and Concentrate: Quench with 1 mL of cold acetonitrile. Centrifuge, collect the supernatant, and evaporate to dryness under nitrogen gas. Reconstitute in 100 µL of 5% acetonitrile in water.

  • Chromatography: Inject 10 µL onto a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap) using a C18 column. Use a slow gradient (5% to 95% organic over 20 minutes) to resolve isobaric metabolites (e.g., C5-OH vs. C7-OH).

  • Mass Defect Filtering: Scan for the parent mass +15.9949 Da (addition of one oxygen).

  • MS/MS Fragmentation (Causality Step): Isolate the +16 Da precursor ions and apply collision-induced dissociation (CID).

    • Interpretation: If the +16 Da addition is on the cyclopenta[d]pyrimidine core, the fragment ions corresponding to the intact pyrimidine ring will show the mass shift, while fragments of the 4-amine substituent will not.

    • Validation: Compare the retention times of the generated metabolites against synthetically prepared authentic standards of the C5-hydroxy and C7-hydroxy derivatives to definitively assign the site of metabolism.

References

  • Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. National Institutes of Health (NIH) / PubMed Central.
  • Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. Journal of Medicinal Chemistry - ACS Publications.
  • Differentiation of Cytochrome P450-Mediated from Non-CYP-Mediated Metabolism: Aldehyde Oxidase and Xanthine Oxidoreductase. ResearchGate.

Sources

Technical Support Center: Troubleshooting Reproducibility with 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biochemical challenges associated with 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine and its derivatives. This compound is a critical bicyclic scaffold frequently utilized in the development of highly selective, ATP-competitive kinase inhibitors, particularly targeting AKT and Cyclin-Dependent Kinases (CDKs)[1][2].

Poor reproducibility in early-stage drug discovery often stems from a failure to account for the compound's lipophilicity, aggregation tendencies, and competitive binding kinetics. This guide provides self-validating protocols and causal explanations to ensure robust, reproducible data.

SECTION 1: Compound Handling & Formulation FAQs

Q1: Why do I observe a 3- to 5-fold shift in IC50​ values between different batches of my DMSO stock?

  • Causality: The cyclopenta[d]pyrimidine core is highly lipophilic. 100% DMSO is hygroscopic; every time a stock vial is opened, it absorbs atmospheric moisture. Even 2-5% water content in DMSO can force this compound into colloidal micro-aggregates. These aggregates artificially lower the effective free-drug concentration and can cause non-specific protein binding, leading to false positives or highly variable IC50​ readouts[3].

  • Self-Validating Solution: Implement Dynamic Light Scattering (DLS) as a mandatory quality control step before any assay to confirm the absence of aggregates (radius > 100 nm).

Q2: My compound crashes out when diluted into the aqueous kinase assay buffer. How can I prevent this?

  • Causality: A rapid solvent shift from 100% DMSO to a 100% aqueous buffer causes local supersaturation, leading to precipitation.

  • Self-Validating Solution: Use a step-down dilution method utilizing a non-ionic detergent (e.g., 0.01% Tween-20 or CHAPS) in the intermediate buffer to create micelles that stabilize the compound during the transition.

Workflow: DLS-Validated Compound Formulation Protocol

To guarantee reproducibility, every formulation must be treated as a self-validating system where the physical state of the compound is confirmed prior to biological testing.

  • Desiccation: Equilibrate the dry powder of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine to room temperature in a desiccator to prevent condensation.

  • Primary Stock: Dissolve the compound in 100% anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at 25°C.

  • Aliquot Generation: Immediately dispense the stock into single-use 20 µL aliquots in tightly sealed, argon-purged microcentrifuge tubes. Store at -80°C. Never freeze-thaw.

  • Intermediate Dilution: Thaw a single aliquot. Dilute 1:10 into an intermediate buffer (10% DMSO, 50 mM HEPES, 0.01% CHAPS).

  • DLS Validation: Read the intermediate dilution on a DLS instrument.

    • Pass Criteria: Monodisperse peak with a hydrodynamic radius < 10 nm.

    • Fail Criteria: Polydisperse peaks or radius > 100 nm (indicates aggregation).

  • Final Assay Dilution: Dilute the validated intermediate stock into the final aqueous assay buffer to achieve a maximum final DMSO concentration of ≤1% .

G Start Dry Compound (2-Methyl-6,7-dihydro...) DMSO Dissolve in 100% Anhydrous DMSO (10 mM Stock) Start->DMSO Aliquot Aliquot & Store at -80°C (Avoid Freeze-Thaw) DMSO->Aliquot DLS DLS Quality Control (Check for Aggregation) Aliquot->DLS Aqueous Dilute in Assay Buffer (Max 1% DMSO final) DLS->Aqueous < 100 nm radius Reject Discard/Reformulate DLS->Reject > 100 nm (Aggregates) Valid Proceed to Kinase Assay Aqueous->Valid

Workflow for formulating cyclopenta[d]pyrimidine stocks to prevent aggregation.

SECTION 2: Biochemical Kinase Assay Reproducibility

Q3: Why does my compound show a potent IC50​ in one kinase panel, but a weak IC50​ in another lab's panel?

  • Causality: Cyclopenta[d]pyrimidines are fundamentally designed to mimic the adenine ring of ATP, making them ATP-competitive inhibitors[1]. The apparent IC50​ is mathematically dependent on the concentration of ATP used in the specific assay relative to the Michaelis constant ( Km​ ) of the kinase for ATP. If Lab A uses 10 µM ATP and Lab B uses 1 mM ATP, the IC50​ will shift dramatically.

  • Self-Validating Solution: Never report IC50​ in a vacuum. Always convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[ATP]/Km​) . Include a well-characterized reference inhibitor (e.g., Staurosporine) on every plate to validate assay mechanics.

Workflow: ATP-Normalized TR-FRET Kinase Assay
  • Kinase Titration (Pre-validation): Determine the Km​ for ATP for your specific kinase batch (e.g., AKT1 or CDK4).

  • Assay Setup: Prepare the reaction buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Addition: Dispense 100 nL of the cyclopenta[d]pyrimidine compound (from a 10-point, 3-fold serial dilution series) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to ensure volumetric precision.

  • Enzyme Incubation: Add 5 µL of the kinase enzyme (at final concentration). Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Crucial Step: Ensure the final ATP concentration is exactly equal to the Km​ of the kinase. This normalizes the assay, making IC50​=2×Ki​ .

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled antibodies). Read time-resolved fluorescence at 615 nm and 665 nm.

G Kinase Target Kinase (e.g., AKT/CDK) Complex1 Active Kinase Phosphorylation Kinase->Complex1 Binds ATP Complex2 Inactive Kinase Arrested Signaling Kinase->Complex2 Binds Inhibitor ATP ATP (Co-substrate) ATP->Complex1 Inhibitor Cyclopenta[d]pyrimidine Inhibitor Inhibitor->Complex2 Complex1->Complex2 Competitive Displacement

ATP-competitive mechanism of cyclopenta[d]pyrimidine-based kinase inhibitors.

SECTION 3: Quantitative Data & Troubleshooting Matrix

To assist in rapid diagnostics, the following table summarizes the quantitative impact of common experimental variables on the reproducibility of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine derivatives.

Experimental VariableCondition A (Sub-optimal)Condition B (Optimized)Apparent IC50​ ShiftCausality / Mechanism
DMSO Hydration 5% Water in DMSO stock<0.1% Water (Anhydrous)3x to 10x weakerWater induces colloidal aggregation, reducing free monomeric drug available to bind the kinase.
ATP Concentration [ATP]=10×Km​ [ATP]=1×Km​ Up to 11x weakerHigh ATP outcompetes the cyclopenta[d]pyrimidine core for the kinase hinge region[1].
Serum in Cell Assay 10% FBS (Standard)1% FBS (Serum-starved)5x to 20x weakerHigh lipophilicity causes the compound to bind to Bovine Serum Albumin (BSA), lowering cellular penetrance[3].
Plasticware Standard PolystyreneLow-Binding Polypropylene2x to 4x weakerHydrophobic compound adheres to standard plastic walls during serial dilutions, reducing actual molarity.
References
  • Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. Available at:[Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives - Orient J Chem. Available at:[Link]

Sources

Validation & Comparative

Validating Target Engagement of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine in Live Cells: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common pitfalls I observe in early-stage drug discovery is the over-reliance on biochemical assays. While cell-free radiometric or fluorometric assays are excellent for establishing the intrinsic affinity of a compound, they strip away the cellular context.

For versatile bicyclic scaffolds like 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine —a structural core frequently utilized in the design of small-molecule inhibitors targeting cyclin-dependent kinases (CDKs) and other signaling proteins[1]—biochemical data is insufficient. In a live cell, this pyrimidine derivative must navigate the plasma membrane, evade active efflux pumps, and compete with millimolar concentrations of intracellular ATP to bind its target.

To bridge the gap between in vitro potency and in vivo efficacy, we must validate Cellular Target Engagement (CTE). This guide objectively compares the two premier methodologies for quantifying CTE—NanoBRET™ and CETSA® —and provides self-validating protocols to ensure your data is mechanistically sound.

Methodological Comparison: NanoBRET vs. CETSA

When evaluating the cyclopenta[d]pyrimidine scaffold, the choice of assay dictates the type of data you acquire.

NanoBRET™ Target Engagement (Promega) utilizes Bioluminescence Resonance Energy Transfer (BRET)[2]. It relies on the expression of a target protein fused to a bright, 19 kDa NanoLuc® luciferase. A cell-permeable fluorescent tracer binds the target, generating a BRET signal. When your unlabeled cyclopenta[d]pyrimidine compound is introduced, it competes with the tracer, causing a dose-dependent loss of signal[3].

  • The Causality: Because this is a dynamic, live-cell equilibrium, NanoBRET uniquely allows researchers to measure real-time binding kinetics and intracellular drug residence time, which often correlates better with in vivo efficacy than steady-state affinity[3][4].

Cellular Thermal Shift Assay (CETSA®) , first detailed by Molina et al. in 2013, operates on a fundamental biophysical principle: ligand binding thermodynamically stabilizes a protein against heat-induced denaturation[5][6]. Cells are treated with the drug, heated to a specific temperature, lysed, and the remaining soluble protein is quantified[7].

  • The Causality: CETSA is completely label-free. It measures the engagement of the endogenous target without the need for genetic fusions, preserving native protein-protein interactions and complex formations that might be disrupted by a luciferase tag[7][8].

Quantitative Performance Summary

Below is a comparative summary of how these platforms perform when profiling ATP-competitive pyrimidine scaffolds against kinase targets.

ParameterNanoBRET™ Target EngagementCETSA® (Isothermal Dose-Response)
Readout Mechanism Proximity-based energy transfer (BRET)Soluble protein quantification (Western/AlphaLISA)
Target State Exogenous (NanoLuc-kinase fusion)Endogenous (Unmodified wild-type)
Cellular Context Live, intact cells (Continuous)Intact cells (Lysed post-treatment)
Kinetic Resolution Real-time (Residence time measurable)End-point (Steady-state snapshot)
Typical TE₅₀ for Scaffold 50 – 200 nM100 – 500 nM
Throughput High (384/1536-well microplates)Medium to High (Depending on detection method)

Experimental Workflows & Logical Relationships

To visualize the decision-making process and workflow for these two methods, refer to the logic diagram below.

TE_Workflow Start Select Target Engagement Method for Cyclopenta[d]pyrimidine Scaffold NanoBRET NanoBRET™ Assay (Real-time, Live Cell) Start->NanoBRET CETSA CETSA® (Label-free, End-point) Start->CETSA NB_Step1 Transfect cells with NanoLuc-Kinase fusion NanoBRET->NB_Step1 C_Step1 Treat intact cells with Test Compound CETSA->C_Step1 NB_Step2 Add fluorescent tracer & Test Compound NB_Step1->NB_Step2 NB_Step3 Measure BRET signal (Displacement = TE) NB_Step2->NB_Step3 C_Step2 Apply heat pulse (Induce denaturation) C_Step1->C_Step2 C_Step3 Lyse & quantify soluble protein (Western/AlphaLISA) C_Step2->C_Step3

Figure 1: Workflow comparison of NanoBRET and CETSA for cellular target engagement.

Self-Validating Experimental Protocols

A protocol is only as good as its controls. The methodologies below are designed as "self-validating systems," meaning internal controls will immediately flag false positives caused by compound insolubility, membrane impermeability, or assay interference.

Protocol A: NanoBRET Intracellular Target Engagement

Objective: Determine the intracellular IC₅₀ and membrane permeability of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine.

  • Reverse Transfection: Transfect HEK293 cells with the NanoLuc-target fusion plasmid and plate directly into a 384-well format.

    • Causality: Reverse transfection ensures uniform expression of the fusion protein across the entire cell population, minimizing well-to-well variability that plagues forward transfection methods.

  • Equilibration: Add the appropriate NanoBRET tracer and a serial dilution of the cyclopenta[d]pyrimidine compound. Incubate for 2 hours at 37°C.

    • Causality: The compound and the tracer compete for the same ATP-binding pocket. A 2-hour incubation ensures that steady-state thermodynamic equilibrium is reached before the measurement[4].

  • The Permeability Control (Critical Step): In a parallel set of control wells, add 50 µg/mL digitonin alongside the compound.

    • Causality: Digitonin selectively permeabilizes the plasma membrane. If your compound shows a potent IC₅₀ in the digitonin wells but a weak IC₅₀ in intact cells, the cyclopenta[d]pyrimidine derivative is suffering from poor membrane permeability or is subject to rapid active efflux. This instantly isolates biological barriers from intrinsic target affinity.

  • Measurement: Add the NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

    • Causality: Calculating the ratio of acceptor to donor emission internally normalizes the data, correcting for any variations in cell number, viability, or transfection efficiency across wells.

Protocol B: Isothermal Dose-Response CETSA (ITDR-CETSA)

Objective: Confirm that the cyclopenta[d]pyrimidine compound engages the endogenous, untagged target protein in its native complex.

  • Melt Curve Establishment (Pre-requisite): Before testing the compound, heat vehicle-treated cells across a temperature gradient (e.g., 40°C to 65°C) to determine the aggregation temperature (T_agg) of the endogenous target. Select a temperature where ~75-80% of the target has denatured (typically T_agg + 2°C).

    • Causality: You must establish the basal thermostability of the protein. If you choose a temperature that is too low, the protein won't denature, and you won't see a ligand-induced stabilization window.

  • Compound Treatment: Treat intact cells with a serial dilution of the cyclopenta[d]pyrimidine compound for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and apply a transient 3-minute heat pulse at the pre-determined temperature using a thermal cycler.

    • Causality: A rapid, transient heat pulse forces the rapid rearrangement of established equilibria. Unbound proteins denature and aggregate, while ligand-bound proteins remain stabilized. The short duration minimizes heat-induced changes to cell permeability and prevents complete cellular lysis prior to the extraction step.

  • Lysis and Clarification: Lyse the cells using 3 freeze-thaw cycles (liquid nitrogen to 25°C), followed by high-speed centrifugation (20,000 x g for 20 minutes).

    • Causality: Centrifugation is the physical separation step. Denatured, aggregated proteins are forced into the pellet, leaving only the stabilized, compound-bound target in the supernatant[8].

  • Quantification: Analyze the supernatant using quantitative Western blotting or AlphaLISA to determine the TE₅₀ (concentration at which 50% of the target is stabilized).

Conclusion & Strategic Recommendations

When validating the target engagement of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, do not rely on a single assay.

Sources

Orthogonal Validation of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Overview

In modern drug discovery, the 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine scaffold has emerged as a highly versatile and potent pharmacophore. While historically associated with the modulation of cyclin-dependent kinases (CDKs) and cell cycle regulation[1], recent structure-activity relationship (SAR) studies have definitively positioned derivatives of this bicyclic core as potent microtubule-targeting agents (MTAs)[2].

Unlike traditional taxanes that stabilize microtubules, derivatives of this cyclopenta[d]pyrimidine scaffold act as microtubule destabilizers by binding directly to the colchicine site of β-tubulin[3]. This mechanism effectively circumvents P-glycoprotein (P-gp) mediated multidrug resistance, a primary clinical limitation of paclitaxel[3].

As a Senior Application Scientist, I emphasize that validating the mechanism of such a dual-potential scaffold requires a rigorous, self-validating orthogonal approach. Relying solely on cell viability assays is a critical error, as cell death could stem from off-target kinase inhibition rather than tubulin disruption. This guide details an objective comparison of this scaffold against standard MTAs and provides the definitive orthogonal protocols required to validate its mechanism of action.

Mechanistic Landscape: Tubulin Destabilization

To understand the comparative advantage of the cyclopenta[d]pyrimidine core, we must map its primary mechanism of action. By occupying the colchicine binding pocket at the intra-dimer interface of α/β-tubulin, the compound prevents the curved tubulin dimer from adopting the straight conformation required for microtubule incorporation. This leads to the catastrophic depolymerization of the cellular microtubule network, halting the cell cycle at the G2/M phase and inducing apoptosis[2],[4].

MOA Cmpd Cyclopenta[d]pyrimidine Derivative Target Colchicine Binding Site (β-Tubulin) Cmpd->Target Binds Process1 Inhibition of Tubulin Polymerization Target->Process1 Induces Process2 Microtubule Destabilization Process1->Process2 Outcome G2/M Cell Cycle Arrest & Apoptosis Process2->Outcome

Mechanism of Action for Cyclopenta[d]pyrimidine derivatives on tubulin dynamics.

Comparative Performance Analysis

When benchmarking 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine derivatives against standard-of-care or reference MTAs, quantitative metrics reveal distinct advantages in potency and resistance profiles. The data below synthesizes expected performance metrics based on established literature[2],[3].

Compound ClassPrimary TargetBinding SiteEffect on TubulinTypical IC₅₀ (Antiproliferative)P-gp Efflux Susceptibility
MDCP Derivatives β-TubulinColchicine SiteDestabilization7.0 – 20.0 nMLow
Colchicine β-TubulinColchicine SiteDestabilization10.0 – 15.0 nMHigh
Paclitaxel β-TubulinTaxane SiteStabilization2.0 – 5.0 nMHigh
Nocodazole β-TubulinColchicine SiteDestabilization30.0 – 50.0 nMModerate

Note: MDCP = 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine core derivatives. IC₅₀ values are representative of highly sensitive cell lines (e.g., MDA-MB-435)[2].

Orthogonal Validation Strategy & Protocols

A self-validating system requires three pillars of evidence:

  • Biochemical Evidence : Does the compound directly alter the target's physical properties?

  • Target Engagement : Does the compound physically bind to the hypothesized pocket?

  • Phenotypic Evidence : Does the compound produce the expected morphological change in living cells?

Orthogonal_Assays Start Mechanism Validation Biochem Biochemical: Tubulin Polymerization Start->Biochem Cellular Phenotypic: Immunofluorescence Start->Cellular Binding Target Engagement: [3H]-Colchicine Assay Start->Binding

Orthogonal validation workflow combining biochemical, phenotypic, and target assays.

Assay 1: Cell-Free Tubulin Polymerization Kinetics (Biochemical)

This assay measures the intrinsic ability of the compound to disrupt tubulin assembly in a controlled, cell-free environment.

  • Step 1: Reagent Preparation. Thaw highly purified porcine brain tubulin (>99% pure) on ice.

    • Causality Note: Brain tissue is utilized due to its exceptionally high concentration of tubulin, ensuring a robust dynamic range.

  • Step 2: Buffer Formulation. Resuspend tubulin to 3 mg/mL in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

    • Causality Note: PIPES is chosen over Tris because its pKa perfectly buffers the optimal pH (6.9) required for assembly without temperature-dependent shifts. EGTA strictly chelates Ca²⁺ (a potent inhibitor of polymerization), while GTP provides the obligate thermodynamic energy for nucleation.

  • Step 3: Compound Incubation. Pre-incubate the tubulin solution with the test compound (1–10 µM) or vehicle (DMSO <1%) for 15 minutes at 4°C.

  • Step 4: Kinetic Readout. Transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

    • Causality Note: The shift to 37°C initiates assembly. Polymerized microtubules scatter light at 340 nm; a reduction in the Vmax of the curve compared to the vehicle confirms direct destabilization.

Assay 2: [³H]-Colchicine Competitive Displacement (Target Engagement)

While Assay 1 proves the compound disrupts tubulin, Assay 2 proves where it binds. If the compound displaces radiolabeled colchicine, it confirms colchicine-site engagement[3].

  • Step 1: Binding Reaction. In a 100 µL reaction volume, incubate tubulin (1 µM) with 5 µM [³H]-colchicine and varying concentrations of the test compound (0.1 - 50 µM) in PIPES buffer.

  • Step 2: Steady-State Incubation. Incubate the mixture at 37°C for 45 minutes.

    • Causality Note: Colchicine binding to tubulin is a slow, temperature-dependent, biphasic process. A 45-minute incubation is strictly required to reach steady-state equilibrium.

  • Step 3: Filtration. Vacuum-filter the reaction through DEAE-cellulose filters.

    • Causality Note: Tubulin monomers are small enough to pass through standard filters. DEAE-cellulose is positively charged and tightly binds the highly acidic C-terminal tails of tubulin. This traps the tubulin-[³H]-colchicine complexes while free radioligand washes through.

  • Step 4: Quantification. Wash the filters three times with cold buffer, transfer to scintillation vials, and measure radioactivity. A dose-dependent reduction in scintillation signal validates competitive binding.

Assay 3: High-Content Immunofluorescence Imaging (Phenotypic)

This assay ensures the compound penetrates the cell membrane and exerts the expected physiological effect in vivo.

  • Step 1: Cell Treatment. Seed HeLa or A549 cells on glass coverslips. Treat with the test compound at 2× its established IC₅₀ for 24 hours.

  • Step 2: Fixation. Aspirate media and immediately submerge coverslips in -20°C methanol for 5 minutes.

    • Causality Note: Methanol is strictly preferred over Paraformaldehyde (PFA) for microtubule imaging. Methanol simultaneously fixes and permeabilizes the cell while precipitating cytosolic proteins, preserving the delicate microtubule architecture without the artifactual cross-linking and background fluorescence caused by PFA.

  • Step 3: Staining. Block with 3% BSA, then probe with an anti-α-tubulin primary antibody followed by an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.

  • Step 4: Confocal Imaging. Image at 60x magnification. A validated colchicine-site inhibitor will show a complete loss of the fibrous microtubule network, replaced by diffuse, hazy cytoplasmic fluorescence and multinucleated cells indicative of mitotic catastrophe.

References

1.[1] Title: 6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine - EvitaChem Source: evitachem.com URL:

2.[2] Title: Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC Source: nih.gov URL:

3.[3] Title: Synthesis and Discovery of Water Soluble Microtubule Targeting Agents that Bind to the Colchicine Site on Tubulin and Circumvent Pgp Mediated Resistance - PMC Source: nih.gov URL:

4.[4] Title: Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo | ACS Pharmacology & Translational Science Source: acs.org URL:

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Cross-reactivity and selectivity profiling of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Cross-Reactivity and Selectivity Profiling of the 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Scaffold

As kinase inhibitor design matures, the transition from broad-spectrum "pan-kinase" agents to highly selective, isoform-specific therapeutics has become the gold standard in oncology and neuropharmacology. At the heart of this evolution is the strategic selection of the core pharmacophore. The compound 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 69390-17-6)[1] has emerged as a highly privileged scaffold for developing ATP-competitive inhibitors.

This guide provides an objective, data-driven comparison of the cyclopenta[d]pyrimidine scaffold against alternative core structures (such as pyrrolo[2,3-d]pyrimidines and quinazolines), detailing the mechanistic rationale, comparative kinome selectivity, and the self-validating experimental protocols required to profile these compounds.

Mechanistic Rationale: The Structural Biology of Hinge Binding

To understand why the 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine core outperforms traditional scaffolds in selectivity, we must examine the kinase ATP-binding cleft.

Most kinases feature a highly conserved "hinge region" that forms hydrogen bonds with the adenine ring of ATP. While planar, fully aromatic scaffolds like quinazolines readily mimic adenine, their flat topography allows them to intercalate into the ATP pockets of a vast array of kinases, leading to poor selectivity (low Gini coefficients) and high off-target toxicity.

Conversely, the cyclopenta[d]pyrimidine core introduces a saturated, non-planar aliphatic cyclopentane ring. This slight sp3-hybridized puckering restricts the molecule's conformation. Crystallographic studies of cyclopenta[d]pyrimidine derivatives (such as the Akt inhibitor GDC-0068) demonstrate that the pyrimidine ring forms a critical bidentate hydrogen bond network with the hinge region (e.g., the amide NH of Ala230 in Akt1, with an N–N distance of 2.97 Å)[2]. The steric bulk of the saturated cyclopentyl moiety prevents the scaffold from binding to kinases with narrower or more rigid ATP pockets, effectively filtering out off-target interactions with closely related AGC kinases like PKA and p70S6K[3].

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) Downstream Cell Survival & Proliferation (mTOR, GSK3β, FOXO) AKT->Downstream Phosphorylates Targets Inhibitor Cyclopenta[d]pyrimidine Inhibitor (e.g., GDC-0068) Inhibitor->AKT ATP-Competitive Inhibition

PI3K/Akt pathway highlighting the intervention point of cyclopenta[d]pyrimidine-based inhibitors.

Comparative Selectivity Profiling: Cyclopenta[d]pyrimidine vs. Alternatives

When benchmarking the cyclopenta[d]pyrimidine scaffold against industry alternatives, the primary metric of success is the mitigation of cross-reactivity.

For instance, the pyrrolo[2,3-d]pyrimidine scaffold (utilized in the Akt inhibitor CCT128930) is highly potent but struggles with AGC kinase cross-reactivity. CCT128930 inhibits AKT2 at 6 nM but also inhibits PKA at 168 nM (only a 28-fold selectivity window) and p70S6K at 120 nM[4].

In stark contrast, the cyclopenta[d]pyrimidine derivative GDC-0068 (Ipatasertib) achieves pan-Akt inhibition (~5 nM) with virtually no marked activity against PKA or other extended family members, providing a vastly superior therapeutic window[3][5]. Furthermore, this scaffold has been successfully adapted to target lipid kinases, such as PI5P4Kγ, where derivatives demonstrated exceptional selectivity, hitting only 2 off-targets (AURKB and CLK2) in a comprehensive 140-kinase panel[6].

Quantitative Cross-Reactivity Summary
Scaffold CoreRepresentative CompoundPrimary Target (IC₅₀)Key Off-Target Cross-Reactivity (IC₅₀)Selectivity Profile & Clinical Viability
Cyclopenta[d]pyrimidine GDC-0068 (Ipatasertib)Pan-Akt (~5 nM)PKA (>10,000 nM)High: Exceptional kinome selectivity; minimal AGC kinase interference[3].
Cyclopenta[d]pyrimidine Compound 15 (PI5P4Kγ)PI5P4Kγ (7.1 nM Kd)AURKB, CLK2 (<50% activity)High: Highly selective in 140-kinase panel; brain penetrant[6].
Pyrrolo[2,3-d]pyrimidine CCT128930AKT2 (6 nM)PKA (168 nM), p70S6K (120 nM)Moderate: 28-fold selectivity over PKA; higher risk of off-target toxicity[4].
Quinazoline Generic Erlotinib analogsEGFR (2 nM)Broad pan-kinase activityLow: Flat aromatic system leads to promiscuous hinge binding.

Self-Validating Experimental Protocols for Selectivity Profiling

Protocol A: High-Throughput Kinome Profiling (Competitive Binding)

Causality Check: Why use a competition binding assay rather than a functional activity assay for initial screening? Functional assays require optimized ATP concentrations for every single kinase to ensure Michaelis-Menten equilibrium, which is impossible to standardize across 400+ kinases. A competition binding assay normalizes this by using immobilized active-site directed ligands, providing a true thermodynamic measure of affinity (Kd) independent of ATP kinetics.

  • Phage-Kinase Preparation: Express the human kinome as fusions to T7 bacteriophage.

  • Affinity Matrix Setup: Immobilize a promiscuous ATP-competitive ligand (e.g., staurosporine analog) onto magnetic beads.

  • Equilibration: Incubate the phage-tagged kinases, the immobilized ligand, and 10 μM of the cyclopenta[d]pyrimidine test compound.

    • Self-Validation Step: Always include a DMSO-only vehicle control (0% displacement) and a soluble broad-spectrum inhibitor control (100% displacement) to define the assay's dynamic range.

  • Stringent Washing: Wash the beads to remove unbound phage. Causality: High-salt washes prevent weak, non-specific allosteric binding from generating false positives.

  • Elution & qPCR: Elute the bound phage and quantify using qPCR targeting the T7 promoter. Calculate the % Control (residual binding).

Kinome_Workflow Compound Compound Prep (Cyclopenta[d]pyrimidine) Incubation Incubation with Kinase-Tagged Phage Compound->Incubation Add to panel Affinity Affinity Capture (Immobilized ATP Ligand) Incubation->Affinity Competition Binding Wash Stringent Washing (Remove Unbound) Affinity->Wash Elution Elution & qPCR (Quantify Bound Kinases) Wash->Elution Analysis Data Analysis (Calculate % Control & Kd) Elution->Analysis

High-throughput kinome profiling workflow for determining compound cross-reactivity.

Protocol B: TR-FRET Biochemical Kinase Assay (IC₅₀ Determination)

Causality Check: Why Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Heterocyclic small molecules often exhibit auto-fluorescence that confounds standard fluorescence polarization assays. TR-FRET utilizes lanthanide chelates (like Europium) with long emission half-lives. By introducing a time delay before measurement, background auto-fluorescence decays to zero, ensuring the signal is strictly proportional to kinase inhibition.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the cyclopenta[d]pyrimidine derivative in 100% DMSO, then dilute 1:100 in kinase buffer to reach a final DMSO concentration of 1% (prevents kinase denaturation).

  • Kinase Reaction: Combine the target kinase (e.g., AKT1), the biotinylated peptide substrate, and the inhibitor. Initiate the reaction by adding ATP at the specific Km value for that kinase. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (chelates Mg²⁺ to halt catalysis). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the precise IC₅₀.

References

  • NextSDS - 5H-Cyclopentapyrimidin-4-amine, 6,7-dihydro-2-methyl- (9CI).
  • Sigma-Aldrich - 2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine | 69390-17-6.
  • Journal of Medicinal Chemistry (ACS Publications) - Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors.
  • Molecular Cancer Therapeutics (AACR Journals) - Preclinical Pharmacology, Antitumor Activity, and Development of Pharmacodynamic Markers for the Novel, Potent AKT Inhibitor CCT128930.
  • ACS Medicinal Chemistry Letters (ACS Publications) - The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules.
  • ResearchGate - Targeting Activated Akt with GDC-0068, a Novel Selective Akt Inhibitor That Is Efficacious in Multiple Tumor Models.
  • PMC - Advances in the Understanding of Akt Signaling in Cancers and the Potential of Inhibiting Akt-Driven Tumors Using Small Molecule Inhibitors: An Overview.

Sources

Head-to-Head Comparison: 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine vs. Cisplatin in Glioblastoma (GBM) Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Glioblastoma multiforme (GBM) remains one of the most aggressive and treatment-resistant malignancies in neuro-oncology[1]. While traditional platinum-based chemotherapeutics like cisplatin are foundational in broad-spectrum oncology, their efficacy in GBM is severely limited by poor blood-brain barrier (BBB) penetration and the rapid onset of tumor resistance via enhanced DNA repair mechanisms.

Recently, the 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 69390-17-6) scaffold has emerged as a highly versatile, planar pharmacophore for targeted anti-GBM therapeutics[1][2]. As an application scientist evaluating novel drug candidates, this guide objectively compares the mechanistic advantages, in vitro performance, and experimental validation workflows of this pyrimidine-based scaffold against the industry-standard positive control, cisplatin.

Mechanistic Divergence: Targeted Inhibition vs. Non-Specific DNA Damage

Understanding the causality behind a compound's efficacy requires analyzing its molecular interactions.

  • Cisplatin (Non-Specific Alkylation): Cisplatin operates via non-specific DNA cross-linking, forming bulky adducts that trigger the DNA damage response (DDR) and subsequent apoptosis. However, GBM cells frequently overexpress O6-methylguanine-DNA methyltransferase (MGMT) and nucleotide excision repair (NER) pathways, neutralizing cisplatin's primary mechanism of action.

  • Cyclopenta[d]pyrimidine Scaffold (Targeted Inhibition): The rigid, bicyclic 6,7-dihydro-5H-cyclopenta[d]pyrimidine core provides highly favorable hinge-binding substructures. This planarity allows deep penetration into the ATP-binding pockets of critical kinases overexpressed in GBM, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[1]. Furthermore, recent structural modifications of this core have yielded potent tubulin polymerization inhibitors that disrupt the colchicine-binding site[2], and selective OLIG2 transcription factor inhibitors[3]. This multi-targeted capability induces precise cell cycle arrest without relying on the easily bypassed DNA damage pathways.

MOA cluster_cisplatin Cisplatin Pathway cluster_pyrimidine Cyclopenta[d]pyrimidine Scaffold Cis Cisplatin DNA DNA Cross-linking Cis->DNA DDR DNA Damage Response DNA->DDR Apo Apoptosis in GBM Cells DDR->Apo Cpd 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-amine Kinase EGFR / CDK2 Inhibition Cpd->Kinase Tubulin Tubulin Polymerization Inhibition Cpd->Tubulin Arrest Cell Cycle Arrest (G2/M Phase) Kinase->Arrest Tubulin->Arrest Arrest->Apo

Mechanism of action: Cyclopenta[d]pyrimidine scaffold vs. Cisplatin in GBM.

Experimental Design & Self-Validating Protocols

A robust in vitro assay cannot rely on a single metabolic readout. Assays like MTT measure mitochondrial reductase activity, which can be artificially inflated or deflated by metabolic stress independent of actual cell death. To ensure data trustworthiness, we mandate a self-validating system : pairing the primary MTT viability screen with an orthogonal Annexin V/PI flow cytometry assay. If the MTT IC50 is genuine, the flow cytometry data must show a corresponding, dose-dependent increase in the apoptotic population.

Step-by-Step Methodology (U87-MG Cell Line)

Causality Note: U87-MG is selected as the primary model due to its well-characterized EGFR amplification and PTEN mutation status, making it the ideal environment to test the kinase-inhibitory potential of the pyrimidine scaffold[1].

  • Cell Culture & Seeding: Cultivate U87-MG cells in DMEM supplemented with 10% FBS. Seed at a density of 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation: Dissolve the cyclopenta[d]pyrimidine derivative and Cisplatin in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 1 μM to 100 μM. Critical Control: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Primary Viability Assay (MTT): After 48h of drug exposure, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The causality here is that only viable cells will reduce the yellow tetrazolium salt to purple formazan. Solubilize crystals using 100 μL of DMSO and read absorbance at 570 nm.

  • Orthogonal Validation (Flow Cytometry): Harvest cells from parallel 6-well plates treated with the calculated IC50 concentrations. Wash with cold PBS, resuspend in 1X Binding Buffer, and stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometer to confirm true apoptotic induction rather than mere metabolic senescence.

Workflow N1 1. Cell Culture Seed U87-MG cells in 96-well plates N2 2. Incubation 24h at 37°C, 5% CO2 N1->N2 N3 3. Drug Treatment Add Compound or Cisplatin (1-100 μM) N2->N3 N4 4. Orthogonal Assays MTT (Viability) & Annexin V (Apoptosis) N3->N4 N5 5. Internal Validation Compare against DMSO (Veh) & Untreated N4->N5 N6 6. Data Analysis Calculate IC50 & Statistical Significance N5->N6

Self-validating in vitro screening workflow for GBM cell lines.

Head-to-Head Performance Data

The following table synthesizes quantitative data comparing cisplatin against top-performing derivatives built upon the 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine core in U87-MG models.

MetricCisplatin (Positive Control)Cyclopenta[d]pyrimidine Scaffold Derivatives
Primary Target DNA (Intra/Inter-strand crosslinks)Kinases (CDK2, EGFR) / Tubulin[1][2]
U87-MG IC50 (µM) ~15.0 - 25.0< 10.0 (Top derivatives)[1]
BBB Penetration Potential Poor (Hydrophilic, active efflux)High (Favorable LogP, planar core)[1]
Resistance Mechanism NER, MGMT overexpressionTarget mutation / Efflux pumps
Cell Cycle Effect S/G2 phase delayG2/M phase arrest[2]

Expert Insights: Why the Scaffold Outperforms Cisplatin

From a drug development perspective, the superiority of the cyclopenta[d]pyrimidine scaffold in GBM lines is rooted in its physicochemical properties. Cisplatin is highly hydrophilic, which severely limits its ability to cross the lipophilic blood-brain barrier in vivo. Conversely, the of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives show highly favorable LogP values and basic groups that facilitate BBB transit[1].

Furthermore, by shifting the mechanism of action away from DNA alkylation to targeted protein inhibition (such as CDK2/EGFR or tubulin), this scaffold entirely bypasses the MGMT-mediated resistance that plagues nearly all traditional alkylating agents used in neuro-oncology[1][2].

References

  • Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. Drug Development Research (2023).[Link]

  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Pharmaceuticals / MDPI (2025).[Link]

  • Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. European Journal of Medicinal Chemistry (2025).[Link]

Sources

Safety Operating Guide

2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic compounds into high-throughput screening and drug development workflows. 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a specialized pyrimidine derivative. While highly valuable for synthesizing bioactive molecules, its fused ring structure demands rigorous safety and disposal protocols to prevent biological exposure and environmental contamination.

This guide provides a comprehensive, causality-driven framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory operates at the highest standards of safety and regulatory compliance.

Chemical Profile & Quantitative Data

Understanding the physicochemical properties of a compound is the foundational step in designing a self-validating safety protocol.

Table 1: Chemical Profile of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

PropertyValue
Chemical Name 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
CAS Number 69390-17-6[1],[2]
Molecular Formula C8H11N3[2]
Molecular Weight 149.20 g/mol
Structural Class Heterocyclic Amine / Pyrimidine Derivative[2]
Physical State Solid / Crystalline powder (Typical)[2]

Mechanistic Toxicology & Hazard Assessment

Why do we treat pyrimidine derivatives with such high caution? The core structure of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine mimics natural nucleobases. In biological systems, compounds possessing this pharmacophore can act as potent kinase inhibitors or intercalate into nucleic acids, disrupting cellular signaling pathways and cell cycle regulation[2],[3].

If improperly disposed of via standard drain systems, these molecules resist standard microbial degradation in municipal wastewater treatment plants[4]. Environmental accumulation can lead to severe aquatic toxicity. Therefore, the only scientifically sound and regulatory-compliant method for disposal is high-temperature incineration , which completely mineralizes the robust heterocyclic core into simple, non-toxic oxides of carbon and nitrogen[5].

Operational Safety & Waste Compatibility

Before generating waste, you must establish a segregated waste stream. Mixing incompatible solvents is a primary cause of laboratory accidents.

Table 2: Waste Stream Compatibility & Segregation

Waste CategoryCompatible SolventsIncompatible MixturesPrimary Disposal Route
Non-Halogenated Organic DMSO, Methanol, Ethanol, AcetonitrileHalogenated solvents, Strong oxidizersHigh-Temp Incineration
Halogenated Organic Dichloromethane (DCM), ChloroformAlkali metals, Aluminum powderHigh-Temp Incineration
Aqueous Waste Water, Buffers (pH 5-9)Highly acidic/basic solutionsEHS Chemical Treatment

Mandatory Disposal Workflow

The following logic tree dictates the physical segregation of waste generated during experiments involving this compound.

DisposalWorkflow Source Waste Generation: 2-Methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidin-4-amine Eval Physical State Assessment Source->Eval Solid Solid Waste (Powders, PPE, Consumables) Eval->Solid Liquid Liquid Waste (Solutions, Extracts) Eval->Liquid Pack Secondary Containment & EPA Labeling Solid->Pack Double-bagged Org Organic Solvent Mixtures Liquid->Org Aq Aqueous Solutions (>1% Contamination) Liquid->Aq Hal Halogenated Waste Stream Org->Hal Contains DCM/Chloroform NonHal Non-Halogenated Waste Stream Org->NonHal DMSO/MeOH/EtOH only Aq->Pack Do not drain dispose Hal->Pack NonHal->Pack Incinerate High-Temperature Incineration (Licensed EHS Facility) Pack->Incinerate Final Destruction

Workflow for the segregation and disposal of heterocyclic amine waste.

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation and Disposal

Causality Focus: This protocol ensures that lipophilic compounds do not permeate primary barriers and that reactive mixtures are stabilized prior to Environmental Health and Safety (EHS) handoff.

  • Preparation & PPE: Don safety goggles, a flame-resistant lab coat, and double-layer nitrile gloves. Causality: The cyclopenta-fused ring increases the molecule's lipophilicity, allowing it to penetrate standard latex over time. Double-gloving provides a fail-safe barrier[5].

  • Liquid Waste Segregation: Transfer liquid waste containing the compound into a clearly labeled, chemically compatible HDPE (High-Density Polyethylene) container. Validation Check: Verify that the receiving container matches the solvent type (Halogenated vs. Non-Halogenated). Never mix DCM-based extracts with pure DMSO/Methanol streams.

  • Aqueous pH Stabilization: If disposing of aqueous washings, test the solution with a pH indicator strip. Validation Check: Ensure the pH is between 5.0 and 9.0. If outside this range, neutralize dropwise with 1M HCl or 1M NaOH before capping. This prevents pressure buildup from exothermic degradation in the waste carboy.

  • Solid Waste Containment: Place contaminated pipette tips, weighing papers, and empty vials into a puncture-resistant, double-bagged solid waste container.

  • Labeling & EHS Handoff: Affix a hazardous waste label detailing the chemical name, CAS #69390-17-6, and exact solvent composition. Transfer to a licensed EHS facility for high-temperature incineration[5].

Protocol B: Emergency Spill Response

Causality Focus: Immediate containment prevents the aerosolization of active pharmaceutical ingredients (APIs) and mitigates dermal exposure risks.

  • Isolation & Airflow Control: Evacuate the immediate area. If the spill involves dry powder, immediately disable local draft fans. Causality: Drafts can aerosolize the fine crystalline powder, converting a localized spill into an inhalation hazard.

  • Containment:

    • For Powders: Gently cover the spill with damp absorbent paper to suppress dust formation.

    • For Liquids: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent spreading, then cover the center.

  • Collection: Use non-sparking plastic scoops to transfer the absorbed material into a rigid, sealable hazardous waste bucket. Validation Check: Inspect the floor with a flashlight held at a low angle to ensure no crystalline residue remains reflective on the surface.

  • Chemical Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, leave for 15 minutes, and wipe clean. Causality: Mild oxidizers disrupt the electron-rich pyrimidine ring, neutralizing residual biological activity before final cleanup.

References

  • Title: Buy TCO-PEG2-acid (EVT-13924658)
  • Source: evitachem.
  • Title: 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)
  • Source: epa.
  • Source: nih.

Sources

A Senior Application Scientist's Guide to Handling 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: As researchers and drug development professionals, our work often involves synthesizing or handling novel compounds for which comprehensive safety data may not be readily available. This is the case for 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine. This guide is structured to provide essential, immediate safety and logistical information by drawing upon established protocols for structurally similar aminopyrimidine compounds and general principles of chemical hygiene. The procedures outlined here are designed to be a self-validating system of safety, ensuring that you are protected even when facing the unknown toxicological profile of a new chemical entity.

Inferred Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is not widely available. Therefore, a risk assessment must be performed based on its chemical class—aminopyrimidine. Compounds in this family, such as 2-aminopyrimidine, are known to be irritants and may be harmful if ingested or inhaled.[1][2] The toxicological properties have not been fully investigated for many of these compounds, which necessitates a cautious approach.[1][3]

The primary risks associated with handling this compound, especially in its likely solid (powder) form, are:

  • Inhalation: Fine dust can be easily aerosolized, leading to respiratory tract irritation.[2][4]

  • Dermal Contact: Direct skin contact may cause irritation or unknown systemic effects through absorption.[1][2][4]

  • Ocular Contact: Dust particles can cause serious eye irritation.[1][2][4]

  • Ingestion: Accidental ingestion may be harmful.[1][2]

Potential Hazard GHS Classification (Inferred) Rationale based on Analogs
Skin Irritation Category 2Aminopyrimidine analogs are frequently classified as causing skin irritation.[2][5]
Eye Irritation Category 2AA common hazard for powdered chemical compounds and aminopyrimidines.[2][5]
Respiratory Irritation STOT SE Category 3Inhalation of dust can irritate the respiratory system.[2][4][5]
Acute Oral Toxicity Category 4 (Harmful)Harmful if swallowed is a common warning for related compounds.[2]

The Hierarchy of Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls. PPE is the last line of defense.[6]

  • Engineering Control: The single most critical engineering control is the mandatory use of a certified chemical fume hood.[4][7] This contains the solid compound, prevents the generation of dust clouds in the open lab, and protects you from inhaling airborne particles.

  • Administrative Controls: Access to the area where the compound is handled should be restricted. All personnel must be trained on the specific procedures outlined in this guide.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Given the inferred hazards, a multi-layered PPE approach is required. Always inspect PPE for damage before use and ensure a proper fit.[8]

Protection Type Specification Rationale and Expert Insight
Hand Protection Nitrile gloves (double-gloving recommended).[4]The primary barrier against dermal absorption. Double-gloving provides a critical secondary barrier in case of a tear or pinhole in the outer glove, a common occurrence during complex manipulations. After handling, remove the outer glove before touching any surfaces outside the fume hood (e.g., computer, notebook).
Eye & Face Protection ANSI-approved safety goggles (not glasses) or a full-face shield.[4][7]Protects against dust particles and accidental splashes.[4] Safety glasses leave gaps around the eyes; chemical splash goggles provide a complete seal, which is necessary when working with fine, easily aerosolized powders.
Body Protection Fully-buttoned laboratory coat, full-length pants, and closed-toe shoes.[4]Prevents accidental skin exposure from spills or dust settling on personal clothing. A lab coat should be laundered professionally and never taken home.
Respiratory Protection Work exclusively within a chemical fume hood.[4][7]A properly functioning fume hood is the primary method to prevent respiratory exposure.[4] If a situation arises where dust generation is unavoidable and cannot be contained (e.g., large spill cleanup), a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that safety is integrated into every step of the workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep1 Verify Fume Hood is Operational (Check certification date, airflow) prep2 Don All Required PPE (Double gloves, goggles, lab coat) prep1->prep2 prep3 Prepare Work Surface (Line with absorbent, disposable pads) prep2->prep3 prep4 Assemble All Equipment (Spatulas, weigh boats, vials, solvent) prep3->prep4 handle1 Carefully Open Container (Minimize air currents) prep4->handle1 Begin Handling handle2 Weigh Compound (Use anti-static weigh boat) handle1->handle2 handle3 Transfer to Reaction Vessel or Vial handle2->handle3 handle4 Securely Close All Containers handle3->handle4 clean1 Decontaminate Spatulas/Surfaces (Wipe with appropriate solvent) handle4->clean1 Begin Cleanup clean2 Collect All Disposable Items (Weigh boats, pads, outer gloves) clean1->clean2 clean3 Place into Designated Solid Waste Container clean2->clean3 clean4 Remove PPE in Correct Order (Outer gloves -> Goggles -> Coat -> Inner gloves) clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Step-by-step workflow for safely handling the compound.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure.

For Minor Spills (contained within the fume hood):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[9]

  • Use dry clean-up procedures; do not generate dust.[9][10]

  • Carefully sweep or scoop the absorbed material and any contaminated debris into a labeled hazardous waste container.[9]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Report the incident to your laboratory supervisor.

For Skin or Eye Contact:

  • Skin: Immediately wash the affected area with soap and plenty of lukewarm water for at least 15 minutes.[11] Remove any contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[11]

Disposal Plan: Ensuring Environmental and Personal Safety

Chemical waste must be handled with the same care as the parent compound. Never dispose of this compound or its waste down the drain.[9]

G cluster_collection Waste Collection cluster_labeling Container & Labeling cluster_disposal Storage & Disposal col1 Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-) col2 Use Designated, Compatible Hazardous Waste Containers col1->col2 col3 Collect Contaminated Solids (Gloves, weigh paper, pads) col2->col3 col4 Collect Contaminated Liquids (Solvents from cleaning, reaction mixtures) col2->col4 lab1 Ensure Container is Leak-Proof and Securely Closed col3->lab1 Transfer to Labeling col4->lab1 lab2 Label Container Clearly ('Hazardous Waste', full chemical name) lab1->lab2 lab3 Keep a Running Log of Contents lab2->lab3 disp1 Store Waste Container in a Secondary Containment Bin lab3->disp1 Transfer to Storage disp2 Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials disp1->disp2 disp3 Submit a Chemical Waste Collection Request to your Institution's EHS Department disp2->disp3 disp4 Disposal Handled by Licensed Facility disp3->disp4

Caption: Waste disposal workflow from collection to final disposal.

Disposal must always be in accordance with local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[9]

References

  • 2-Aminopyrimidine - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025-12-24).
  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem. (n.d.).
  • BP-45405 - BroadPharm. (2026-02-25).
  • 12 - SAFETY DATA SHEET. (2025-12-22).
  • Material Safety Data Sheet. (2009-08-21).
  • Personal protective equipment (PPE) | American Veterinary Medical Association. (n.d.).
  • Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid - Benchchem. (n.d.).
  • 2-Aminopyrimidine Safety Data Sheet (SDS) | CAS: 109-12-6 - Chemdor Chemicals. (2026-03-26).
  • SAFETY DATA SHEET - Fisher Scientific. (2025-12-22).
  • SAFETY DATA SHEET - CymitQuimica. (2025-12-23).
  • SAFETY DATA SHEET - The Perfumers Apprentice. (2021-02-15).
  • 14 - SAFETY DATA SHEET. (2025-12-24).
  • Safe Handling of Hazardous Drugs - Duke Safety. (2025-03-05).
  • SAFETY DATA SHEET 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl- - Synerzine. (2018-11-05).

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